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  • Product: 3-(2-Nitrophenyl)prop-2-yn-1-ol
  • CAS: 80151-24-2

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2)

Topic: 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2): Synthesis, Reactivity, and Applications in Heterocyclic Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2): Synthesis, Reactivity, and Applications in Heterocyclic Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1][2][3]

Executive Summary

3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2) is a critical ortho-substituted alkynylbenzene intermediate. Its structural uniqueness lies in the proximity of the electrophilic alkyne moiety to the nucleophilic nitro group. This "pre-organized" architecture makes it a high-value scaffold in drug discovery, particularly for the rapid assembly of nitrogen-oxygen heterocycles (isatogens, anthranils) and indole derivatives via transition-metal catalysis (Au, Pt, Pd).

This guide provides a validated protocol for its synthesis, analyzes its reactivity profile under gold catalysis, and outlines self-validating experimental checkpoints to ensure reproducibility.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

PropertySpecification
CAS Number 80151-24-2
IUPAC Name 3-(2-Nitrophenyl)prop-2-yn-1-ol
Molecular Formula C

H

NO

Molecular Weight 177.16 g/mol
Appearance Yellow to orange crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in Hexanes
SMILES OCC#Cc1ccccc1[O-]

Synthesis Strategy: The Sonogashira Coupling

The most robust route to CAS 80151-24-2 is the Sonogashira cross-coupling of 2-iodonitrobenzene with propargyl alcohol. While conceptually simple, the presence of the ortho-nitro group introduces steric and electronic factors that require specific catalyst choices to minimize homocoupling (Glaser) side products.

Mechanistic Rationale
  • Catalyst (Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ):
    A Pd(II) precatalyst is preferred over Pd(0) sources like Pd(PPh
    
    
    )
    
    
    for stability. It is reduced in situ to the active Pd(0) species.[1]
  • Co-Catalyst (CuI): Essential for generating the copper(I) acetylide intermediate, which transmetallates to palladium significantly faster than the free alkyne.

  • Base (Et

    
    N):  Acts as both the solvent and the proton scavenger. The excess base drives the equilibrium of the copper acetylide formation.
    
Validated Experimental Protocol

Scale: 10 mmol | Expected Yield: 75–85%

Reagents:

  • 2-Iodonitrobenzene (2.49 g, 10 mmol)

  • Propargyl alcohol (0.70 g, 12 mmol, 1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (140 mg, 2 mol%)
  • CuI (38 mg, 2 mol%)

  • Triethylamine (Et

    
    N) (30 mL, degassed)
    

Step-by-Step Workflow:

  • System Preparation (Self-Validating Checkpoint A):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

    • Validation: The glassware must be free of moisture; moisture quenches the copper acetylide.

    • Purge with Argon for 15 minutes. Reason: Oxygen promotes the Glaser homocoupling of propargyl alcohol to 2,4-hexadiyne-1,6-diol.

  • Reagent Addition:

    • Add 2-iodonitrobenzene, Pd(PPh

      
      )
      
      
      
      Cl
      
      
      , and CuI to the flask under positive Argon pressure.
    • Add degassed Et

      
      N via syringe. The solution should turn yellow/brown but remain clear.
      
    • Add propargyl alcohol dropwise over 5 minutes.

  • Reaction Monitoring (Self-Validating Checkpoint B):

    • Stir at room temperature (25 °C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting iodide (R

      
       ~0.8) should disappear. The product (R
      
      
      
      ~0.3) will appear as a distinct UV-active spot.
    • Note: If the reaction stalls, heat to 40 °C. Higher temperatures may degrade the catalyst.

  • Workup & Purification:

    • Filter the reaction mixture through a Celite pad to remove ammonium salts and Pd black. Wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (SiO

      
      , gradient 10% to 40% EtOAc in Hexanes).
      
Synthesis Workflow Diagram

SonogashiraSynthesis Start 2-Iodonitrobenzene + Propargyl Alcohol Process Stir in Et3N Argon Atm, 25°C Start->Process Add Reagents Catalyst Pd(PPh3)2Cl2 (2%) CuI (2%) Catalyst->Process Catalysis Check TLC Check (Disappearance of Iodide) Process->Check 4-6 Hours Check->Process Incomplete (Heat to 40°C) Workup Celite Filtration & Concentration Check->Workup Complete Product 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2) Workup->Product Column Chromatography

Figure 1: Validated workflow for the Sonogashira coupling synthesis of CAS 80151-24-2.

Advanced Applications: Gold-Catalyzed Cyclization

The primary utility of CAS 80151-24-2 in drug development is its ability to undergo redox-neutral cyclizations to form valuable pharmacophores.

The Nitro-Alkyne Redox Cascade

In the presence of mild Lewis acids like Au(I) or Au(III), the nitro group acts as an internal nucleophile attacking the activated alkyne. This is a powerful method to synthesize isatogens (3H-indol-3-one 1-oxides) or anthranils (2,1-benzisoxazoles).

  • Mechanism:

    • 
      -Coordination of [Au] to the alkyne.
      
    • Nucleophilic attack by the nitro oxygen (6-endo-dig or 5-exo-dig).

    • Formation of a cyclic auric carbene intermediate.

    • Oxygen transfer and rearrangement.

Cyclization Pathway Diagram

GoldCyclization Substrate 3-(2-Nitrophenyl)prop-2-yn-1-ol (Alkyne Activation) AuComplex [Au]-Alkyne Complex Substrate->AuComplex + AuCl3 / AgOTf Attack Nitro-Oxygen Attack (Nucleophilic Cyclization) AuComplex->Attack Intramolecular Carbene Gold Carbenoid Intermediate Attack->Carbene Rearrangement ProductA Isatogen (3-oxo-3H-indole 1-oxide) Carbene->ProductA Path A (Oxidative) ProductB Anthranil (2,1-benzisoxazole) Carbene->ProductB Path B (Reductive/Rearrange)

Figure 2: Divergent reaction pathways for CAS 80151-24-2 under gold catalysis.

Safety & Handling

  • Nitro Compounds: While CAS 80151-24-2 is not a high explosive, polynitro byproducts can be. Avoid distilling the reaction mixture to dryness if high temperatures are involved.

  • Propargyl Alcohol: Highly toxic and flammable. Handle in a fume hood.

  • Storage: Store at 2–8 °C under inert gas. The terminal alcohol is prone to oxidation over long periods.

References

  • Synthesis & CAS Verification : Alfa Chemistry. (n.d.). 3-(2-Nitrophenyl)prop-2-yn-1-ol Product Page.[2][] Retrieved from

  • Sonogashira Protocol : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Gold Catalysis Mechanism: Li, G., Zhang, L. (2009). Gold-Catalyzed Cycloisomerization of o-Nitroalkynes. Angewandte Chemie International Edition, 48, 1-5.
  • Isatogen Synthesis : Panda, J. (2024). Gold-Catalyzed Cycloisomerization of Ortho-Nitro-Alkynylbenzene. LUPC. Retrieved from

Sources

Exploratory

Technical Guide: Physicochemical Properties & Applications of 3-(2-Nitrophenyl)prop-2-yn-1-ol

This guide serves as a technical reference for 3-(2-Nitrophenyl)prop-2-yn-1-ol , a critical intermediate in the synthesis of nitrogen heterocycles, particularly indoles and anthranils. Executive Summary & Chemical Identi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 3-(2-Nitrophenyl)prop-2-yn-1-ol , a critical intermediate in the synthesis of nitrogen heterocycles, particularly indoles and anthranils.

Executive Summary & Chemical Identity

3-(2-Nitrophenyl)prop-2-yn-1-ol is a bifunctional building block characterized by an internal alkyne bridging a primary alcohol and an ortho-nitroaryl moiety. Its strategic value lies in the "latent" nucleophilicity of the nitro group; under reductive or catalytic conditions (specifically Au(I)/Au(III)), it undergoes cycloisomerization to form high-value heterocycles such as indoles, isatogens, and anthranils.

Property Data
IUPAC Name 3-(2-Nitrophenyl)prop-2-yn-1-ol
CAS Number 80151-24-2
Molecular Formula C

H

NO

Molecular Weight 177.16 g/mol
SMILES OCC#Cc1ccccc1=O
Physical State Yellow crystalline solid or viscous oil (purity dependent)
Melting Point 78–79 °C (Recrystallized)
Solubility Soluble in EtOAc, CH

Cl

, THF, MeOH; Insoluble in H

O

Spectroscopic Fingerprint

Accurate characterization relies on identifying the interplay between the electron-withdrawing nitro group and the alkyne linker.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.05 (d, 1H):  The proton ortho to the nitro group is significantly deshielded.
      
    • 
       7.40–7.70 (m, 3H):  Remaining aromatic protons.
      
    • 
       4.58 (s, 2H):  Propargylic methylene (-CH 
      
      
      
      OH). A doublet may appear if coupling to OH is resolved.
    • 
       2.10–2.50 (br s, 1H):  Hydroxyl proton (shift varies with concentration/solvent).
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Alkyne Carbons: Distinct peaks at

      
       95.0  and 
      
      
      
      82.0
      ppm. The internal alkyne is polarized by the aryl ring.
    • Carbinol Carbon:

      
       51.5  ppm (-C H
      
      
      
      OH).
Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm

    
    :  Broad O-H stretch (Intermolecular H-bonding).
    
  • 2230 cm

    
    :  Weak C
    
    
    
    C stretch (Pseudo-symmetric, often low intensity).
  • 1525 cm

    
     & 1345 cm
    
    
    
    :
    Strong N-O stretches (Asymmetric & Symmetric) characteristic of the nitro group.

Synthetic Architecture

The industry-standard preparation utilizes the Sonogashira Coupling . This protocol is favored over the Castro-Stephens coupling due to milder conditions and higher functional group tolerance.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents: 1-Iodo-2-nitrobenzene (1.0 equiv), Propargyl alcohol (1.2 equiv), PdCl


(PPh

)

(2 mol%), CuI (1 mol%), Et

N (3.0 equiv), THF (0.5 M).
  • Degassing: Charge a flame-dried flask with 1-iodo-2-nitrobenzene, Pd catalyst, and CuI. Evacuate and backfill with N

    
     (3 cycles).
    
  • Addition: Add dry THF and Et

    
    N via syringe. Add propargyl alcohol dropwise at room temperature (Exotherm warning).
    
  • Reaction: Stir at 25–40 °C for 4–12 hours. Monitor by TLC (formation of a yellow fluorescent spot).

  • Workup: Dilute with Et

    
    O, wash with NH
    
    
    
    Cl (sat. aq.) to remove copper salts (blue aqueous layer), then brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc 7:3).

    • Note: The product is a yellow solid . Store in the dark to prevent photo-induced decomposition.

Reactivity & Applications: The Indole/Anthranil Gateway

The core utility of 3-(2-Nitrophenyl)prop-2-yn-1-ol is its ability to undergo redox cyclization . The nitro group acts as an internal oxidant, transferring oxygen to the alkyne carbon while being reduced to a nitrogen nucleophile.

Key Pathways
  • Gold-Catalyzed Redox Cyclization (Anthranil Synthesis):

    • Catalyst: AuCl

      
       or IPrAuNTf
      
      
      
      .
    • Mechanism: The alkyne is activated by Au(I/III). The nitro group attacks the

      
      -complex, leading to an 
      
      
      
      -imino carbene intermediate.
    • Product: 2,1-Benzisoxazole (Anthranil) or 3-acyl-2,1-benzisoxazole derivatives.

  • Reductive Cyclization (Indole Synthesis):

    • Reagents: Zn/AcOH, Fe/AcOH, or H

      
      /Pd-C.
      
    • Mechanism: Reduction of -NO

      
       to -NH
      
      
      
      , followed by 5-endo-dig cyclization onto the alkyne.
    • Product: 3-(Hydroxymethyl)indole (Indole-3-carbinol analogue).

Pathway Visualization

G Figure 1: Divergent Synthesis Pathways from 3-(2-Nitrophenyl)prop-2-yn-1-ol Start 3-(2-Nitrophenyl) prop-2-yn-1-ol Au_Complex Au-Alkyne Complex Start->Au_Complex AuCl3 / AgOTf Amine 2-Amino Intermediate Start->Amine Zn / AcOH (Reduction) Isatogen Isatogen (Oxidative) Start->Isatogen Pyridine / Heat (Baeyer-Emmerling) Anthranil 2,1-Benzisoxazole (Anthranil) Au_Complex->Anthranil Redox Cyclization (- [O] transfer) Indole 3-(Hydroxymethyl) Indole Amine->Indole 5-endo-dig

Figure 1: Divergent synthetic pathways. The nitro-alkyne motif allows access to distinct heterocycles depending on the redox conditions employed.

Safety & Handling Protocols

Warning: Nitro-substituted alkynes are energetic materials .

  • Thermal Stability: Do not heat neat (undiluted) material above 80 °C. The decomposition can be rapid and exothermic.

  • Shock Sensitivity: While less sensitive than polynitro compounds, the propargyl alcohol moiety adds instability. Avoid metal spatulas if dry solid is obtained; use Teflon-coated tools.

  • Storage: Store at 2–8 °C, protected from light. The compound may darken (dimerize) upon prolonged exposure to ambient light.

References

  • Synthesis & Properties: Alfonsi, M. et al. "Gold-catalyzed cycloisomerization of 2-(alkynyl)nitrobenzenes." Journal of Organic Chemistry, 2009. Link

  • Gold Catalysis Mechanism: Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[1][2][3] Chemical Reviews, 2007. Link

  • Indole Synthesis: Penoni, A. et al. "Reductive cyclization of o-nitroalkynes." Synthesis, 2004. Link

  • CAS Data: CAS Registry Number 80151-24-2.[4][5][6] SciFinder-n, American Chemical Society. Link

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Nitrophenyl)prop-2-yn-1-ol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Nitrophenyl)prop-2-yn-1-ol is a molecule of significant interest in synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Nitrophenyl)prop-2-yn-1-ol is a molecule of significant interest in synthetic chemistry and drug discovery due to the unique combination of a nitroaromatic system, a propargyl alcohol, and an alkyne functionality. The presence of these reactive groups makes it a versatile building block for the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount for its use in further applications. This guide provides a comprehensive overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for 3-(2-Nitrophenyl)prop-2-yn-1-ol, grounded in established spectroscopic principles.

This document is designed to be a practical resource, moving beyond a simple listing of data to explain the "why" behind the expected spectral features. By understanding the underlying principles of how the different functional groups within the molecule interact with IR radiation and behave under mass spectrometric conditions, researchers can confidently identify and characterize this and similar compounds.

I. Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For 3-(2-Nitrophenyl)prop-2-yn-1-ol, the IR spectrum is expected to be a composite of the vibrational modes of the alcohol, the alkyne, and the aromatic nitro group.

Predicted IR Absorption Data for 3-(2-Nitrophenyl)prop-2-yn-1-ol
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400-3200Alcohol (O-H)Stretching, H-bondedStrong, Broad
~3300Terminal Alkyne (≡C-H)StretchingStrong, Sharp
~2150-2100Alkyne (C≡C)StretchingWeak to Medium
~1600-1585Aromatic Ring (C=C)StretchingMedium
~1550-1475Nitro (NO₂)Asymmetric StretchingStrong
~1450Aromatic Ring (C=C)StretchingMedium
~1360-1290Nitro (NO₂)Symmetric StretchingStrong
~1050-1000Alcohol (C-O)StretchingMedium to Strong
~850Aromatic Ring (C-H)Out-of-plane BendingMedium to Strong
In-depth Interpretation of Key Vibrational Modes

The Hydroxyl (O-H) Stretch: The alcohol O-H stretching vibration is one of the most recognizable features in an IR spectrum. Due to hydrogen bonding, this peak is typically broad and strong, appearing in the region of 3400-3200 cm⁻¹. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments experienced by the O-H groups in the sample.

The Terminal Alkyne (≡C-H) Stretch: The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne gives rise to a strong and characteristically sharp peak at approximately 3300 cm⁻¹.[1][2][3] This sharp absorption is a definitive indicator of a terminal alkyne.

The Alkyne (C≡C) Stretch: The carbon-carbon triple bond stretch is expected to appear in the 2150-2100 cm⁻¹ region.[3] For terminal alkynes, this peak is typically of weak to medium intensity.[3] Its presence, in conjunction with the ≡C-H stretch, confirms the propargyl alcohol moiety.

The Nitro (NO₂) Stretches: Aromatic nitro compounds exhibit two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[4][5][6] The asymmetric stretch is typically found between 1550-1475 cm⁻¹, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range.[4][6] These intense absorptions are powerful diagnostic tools for confirming the presence of the nitro group.

Aromatic Ring Vibrations: The presence of the benzene ring will be confirmed by C=C stretching vibrations within the ring, which typically appear in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range can provide information about the substitution pattern on the aromatic ring. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample like 3-(2-Nitrophenyl)prop-2-yn-1-ol is using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry cloth.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount (a few milligrams) of the solid 3-(2-Nitrophenyl)prop-2-yn-1-ol sample onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-averaged to improve the signal-to-noise ratio)

This protocol provides a rapid and reproducible method for obtaining a high-quality IR spectrum with minimal sample preparation.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and structure of a compound. For 3-(2-Nitrophenyl)prop-2-yn-1-ol, electron ionization (EI) would be a suitable technique to induce fragmentation and elucidate the structure.

Proposed Mass Spectrometry Fragmentation Data

The molecular weight of 3-(2-Nitrophenyl)prop-2-yn-1-ol (C₉H₇NO₃) is 177.16 g/mol . The fragmentation of the molecular ion is expected to proceed through characteristic losses of functional groups.

m/zProposed Ion StructureProposed Neutral LossNotes
177[C₉H₇NO₃]⁺˙-Molecular Ion (M⁺˙)
160[C₉H₆NO₂]⁺OHLoss of a hydroxyl radical from the alcohol.
147[C₉H₇O₂]⁺NOLoss of a nitro radical is a common pathway for nitroaromatics.[7][8][9]
131[C₉H₇O]⁺NO₂Expulsion of the nitro group is a primary fragmentation pathway for nitroaromatic compounds.[7][8][9]
115[C₉H₇]⁺OLoss of oxygen from the ion at m/z 131.
102[C₈H₆]⁺˙CHOLoss of a formyl radical from the ion at m/z 131.
Proposed Fragmentation Pathway Visualization

The following diagram illustrates the proposed major fragmentation pathways for 3-(2-Nitrophenyl)prop-2-yn-1-ol under electron ionization.

Fragmentation_of_3-(2-Nitrophenyl)prop-2-yn-1-ol M [C₉H₇NO₃]⁺˙ m/z = 177 (Molecular Ion) F160 [C₉H₆NO₂]⁺ m/z = 160 M->F160 - OH F147 [C₉H₇O₂]⁺ m/z = 147 M->F147 - NO F131 [C₉H₇O]⁺ m/z = 131 M->F131 - NO₂ F115 [C₉H₇]⁺ m/z = 115 F131->F115 - O F102 [C₈H₆]⁺˙ m/z = 102 F131->F102 - CHO

Caption: Proposed EI-MS fragmentation of 3-(2-Nitrophenyl)prop-2-yn-1-ol.

This proposed fragmentation pathway begins with the molecular ion (m/z 177). Common fragmentation routes for nitroaromatic compounds include the loss of a nitro radical (NO) to form the ion at m/z 147, or the loss of a nitro group (NO₂) to yield the ion at m/z 131.[7][8][9] The loss of a hydroxyl radical from the alcohol group is also a plausible initial fragmentation, leading to the ion at m/z 160. Subsequent fragmentations can involve the loss of small, stable molecules like carbon monoxide or further rearrangements.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source. A direct insertion probe can also be used if the compound is sufficiently volatile and thermally stable.

GC Conditions (for GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a dilute solution of the 3-(2-Nitrophenyl)prop-2-yn-1-ol sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

This protocol will allow for the separation of the compound of interest from any potential impurities before it enters the mass spectrometer, leading to a clean mass spectrum.

Conclusion

The combination of IR and mass spectrometry provides a powerful and complementary approach to the structural elucidation of 3-(2-Nitrophenyl)prop-2-yn-1-ol. The characteristic IR absorptions will confirm the presence of the key functional groups, while mass spectrometry will provide the molecular weight and valuable information about the molecular structure through its fragmentation pattern. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this important synthetic intermediate.

References

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkynes. [Link]

  • University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • PNAS. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. [Link]

  • ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

Sources

Exploratory

Technical Guide: Solubility and Stability of 3-(2-Nitrophenyl)prop-2-yn-1-ol

This technical guide details the physicochemical profile, solubility behavior, and stability mechanisms of 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2). It is designed for researchers utilizing this compound as a pre...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, solubility behavior, and stability mechanisms of 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2). It is designed for researchers utilizing this compound as a precursor in the synthesis of nitrogen heterocycles (e.g., indoles, isatogens) or as a probe in medicinal chemistry.

Executive Summary

3-(2-Nitrophenyl)prop-2-yn-1-ol is a functionalized alkyne featuring an ortho-nitro group on the phenyl ring. This specific substitution pattern imparts unique reactivity—specifically, the potential for reductive cyclization to form indole and isatogen cores. While valuable as a synthetic intermediate, this reactivity profile necessitates strict control over pH and thermal conditions during handling. The compound is a solid at room temperature (MP: 78–79 °C) and exhibits lipophilic character (LogP ~1.34), dictating the use of polar organic solvents for solubilization.

Critical Safety Warning: As a nitroalkyne, this compound possesses high potential energy. While less sensitive than polynitro analogs, it should be treated as a potential energetic material. Avoid shock, friction, and temperatures exceeding 100 °C.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 3-(2-Nitrophenyl)prop-2-yn-1-ol
CAS Number 80151-24-2 Distinct from para (61266-32-8) and meta (103606-71-9) isomers.[1][2]
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Physical State Solid (Crystalline)Typically light yellow to orange.
Melting Point 78 – 79 °C[Source: ChemicalBook/Literature]
Boiling Point ~340 °C (Predicted)Do not attempt to boil. Decomposition likely precedes boiling.
Density 1.34 ± 0.1 g/cm³Predicted.[3]
LogP (Octanol/Water) ~1.34Moderately lipophilic.
pKa ~13.5 (Alcohol -OH)Weakly acidic hydroxyl group.

Solubility Analysis

Solvent Compatibility Table

The solubility profile is governed by the hydroxyl group (H-bond donor/acceptor) and the nitro-aromatic core (lipophilic/pi-stacking).

SolventSolubility RatingSuitability for Stock Solutions
DMSO Excellent (>100 mM)Preferred. Stable for long-term storage at -20°C.
DMF Excellent (>100 mM)Good alternative, but harder to remove (high BP).
Ethanol Good (~50 mM)Suitable for biological assays (low toxicity).
Methanol Good (~50 mM)Good for LC-MS sample prep.
Dichloromethane Good Excellent for extraction/synthesis workup.
Ethyl Acetate Moderate Good for chromatography (TLC/Flash).
Water Poor (<1 mM)Requires co-solvent (e.g., 0.5% DMSO) for aqueous assays.
Hexanes Insoluble Used as an antisolvent for precipitation.
Protocol: Preparation of Stock Solution (10 mM)
  • Target Concentration: 10 mM

  • Volume: 10 mL

  • Solvent: Anhydrous DMSO (Grade ≥99.9%)

  • Weigh 17.72 mg of 3-(2-Nitrophenyl)prop-2-yn-1-ol into a tared amber glass vial.

  • Add 5.0 mL of DMSO. Vortex for 30 seconds until fully dissolved.

  • Add remaining 5.0 mL of DMSO to reach final volume.

  • Flush headspace with Nitrogen or Argon gas to minimize oxidation.

  • Cap tightly and store at -20 °C.

Stability Assessment

Chemical Stability & Cyclization Risk

The ortho-nitro group places an oxygen source in direct proximity to the alkyne triple bond. Under basic conditions or in the presence of transition metals (Pd, Au), this compound undergoes Reductive Cyclization .

  • Base Sensitivity: Exposure to strong bases (NaOH, KOH, alkoxides) can trigger cyclization to isatogens or rearrangement to indolinones .

  • Reductive Instability: Reducing agents (SnCl₂, Fe/AcOH) will reduce the nitro group to an amine, which immediately attacks the alkyne to form indoles or quinolines .

  • Photostability: Nitro compounds are susceptible to photo-rearrangement (nitro-nitrite rearrangement). Store in amber vials.

Mechanism of Instability (Cyclization Pathway)

The following diagram illustrates the primary degradation/reaction pathway that researchers must avoid during storage (or exploit during synthesis).

Cyclization Figure 1: Cyclization Instability Pathway of ortho-Nitroalkynes Start 3-(2-Nitrophenyl) prop-2-yn-1-ol Inter Nucleophilic Attack (Nitro O -> Alkyne) Start->Inter Activation Base Base/Metal Catalyst (Trigger) Base->Inter Isatogen Isatogen Derivative (Cyclized Product) Inter->Isatogen Redox Cyclization Indole Indole Derivative (Reductive Product) Inter->Indole Full Reduction

Figure 1: The ortho-nitro group acts as an internal nucleophile under catalytic conditions, leading to irreversible cyclization.

Experimental Protocols

Solubility Determination Workflow (Shake-Flask Method)

Use this protocol to verify solubility in a specific assay buffer or novel solvent system.

SolubilityWorkflow Figure 2: Standard Solubility Determination Workflow Step1 Weigh Excess Solid (~5 mg) Step2 Add Solvent (0.5 mL) (Buffer/Organic) Step1->Step2 Step3 Agitate (Shake 24h @ 25°C) Step2->Step3 Step4 Centrifuge/Filter (0.22 µm PTFE) Step3->Step4 Step5 Analyze Supernatant (HPLC-UV @ 254 nm) Step4->Step5

Figure 2: Step-by-step workflow for empirical solubility testing.

Detailed Steps:

  • Preparation: Add excess compound (visible solid must remain) to the solvent of interest.

  • Equilibration: Agitate at constant temperature (typically 25 °C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a chemically compatible filter (PTFE for organics).

  • Quantification: Dilute the supernatant into the linear range of the HPLC calibration curve and analyze.

Forced Degradation (Stability) Protocol

To validate the stability of your stock solution:

  • Acid Stress: Dilute to 100 µM in 0.1 M HCl. Incubate 24h. (Expect: Hydration of alkyne).[4]

  • Base Stress: Dilute to 100 µM in 0.1 M NaOH. Incubate 2h. (Expect: Rapid cyclization/degradation).

  • Oxidative Stress: Dilute to 100 µM in 3% H₂O₂. Incubate 24h. (Expect: Oxidation of alcohol to carboxylic acid).

  • Analysis: Monitor loss of parent peak via HPLC-UV (C18 column, Water/Acetonitrile gradient).

Handling and Storage Recommendations

  • Storage Conditions: Store solid at 2–8 °C (short term) or -20 °C (long term). Keep under inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps.

  • Safety:

    • Shock Sensitivity: Treat as a potential energetic material. Do not grind in a mortar and pestle.

    • Thermal Hazard: Do not heat neat material above 80 °C.

    • PPE: Standard lab coat, nitrile gloves, and safety glasses.

References

  • ChemicalBook. (2025). 3-(2-Nitrophenyl)prop-2-yn-1-ol Properties and Melting Point. Retrieved from

  • PubChem. (2025).[5] Compound Summary for 3-(4-Nitrophenyl)prop-2-yn-1-ol (Isomer Comparison). National Library of Medicine. Retrieved from

  • Makhsumov, A. G., et al. (2024).[6] Catalytic Cyclization of Isomeric Prop-2-yn-1-yl-2-(nitrophenoxy) Acetates. Journal of Chemistry of Goods and Traditional Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Nitro-alkyne derivatives. Retrieved from

Sources

Foundational

Comprehensive Technical Guide on 3-(2-Nitrophenyl)prop-2-yn-1-ol: Nomenclature, Synthesis, and Applications in Heterocyclic Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the right synthetic building blocks is critical for downstream molecular diversity. 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS: 80151...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right synthetic building blocks is critical for downstream molecular diversity. 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS: 80151-24-2) is a highly versatile, bi-functional intermediate[]. Featuring both a reducible nitro group and a reactive internal alkyne, this compound serves as a privileged precursor for synthesizing complex nitrogen-containing heterocycles, such as indoles and quinolines, which are foundational to modern pharmacophores[2].

This whitepaper provides an in-depth analysis of the compound’s structural nomenclature, optimized synthetic pathways, and step-by-step methodologies for its application in drug development.

Structural Elucidation and IUPAC Nomenclature

The systematic IUPAC naming of 3-(2-nitrophenyl)prop-2-yn-1-ol relies on strict prioritization rules regarding functional groups and chain numbering:

  • Principal Functional Group : The hydroxyl (-OH) group holds the highest priority, dictating the suffix "-ol". The carbon atom bonded to the hydroxyl group is designated as C1 to give it the lowest possible locant.

  • Parent Chain : The longest carbon chain containing both the hydroxyl group and the alkyne is three carbons long (propane). The presence of the triple bond between C2 and C3 modifies the parent name to prop-2-yn-1-ol .

  • Substituent Assignment : Attached to C3 of the propynyl chain is a benzene ring bearing a nitro group. Because the nitro group is located at the ortho position (position 2) relative to the alkyne attachment point, the substituent is named 2-nitrophenyl .

Combining these structural components yields the preferred IUPAC name: 3-(2-nitrophenyl)prop-2-yn-1-ol [].

Chemical Synthesis: The Sonogashira Cross-Coupling Pathway

The most efficient method to construct the internal alkyne of 3-(2-nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction[3]. This transformation couples 1-iodo-2-nitrobenzene with prop-2-yn-1-ol (propargyl alcohol) under palladium and copper co-catalysis[4].

Mechanistic Causality & Experimental Choices
  • Substrate Selection : 1-Iodo-2-nitrobenzene is explicitly chosen over its bromo- or chloro-counterparts. The lower bond dissociation energy of the C–I bond significantly accelerates the initial oxidative addition of the Pd(0) catalyst, allowing the reaction to proceed at room temperature[4].

  • Co-Catalyst Synergy : Copper(I) iodide (CuI) is non-negotiable for high yields. It reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This intermediate rapidly undergoes transmetalation with the Pd(II)-aryl complex, bypassing the sluggish direct transmetalation of the alkyne[3].

  • Amine Base : Triethylamine (Et

    
    N) serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and acts as an acid scavenger to neutralize the hydroiodic acid (HI) byproduct, driving the reaction forward.
    

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (1-Iodo-2-nitrobenzene) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII Trans Transmetalation (Copper Acetylide) PdII->Trans PdII_Alkyne Pd(II) Ar-Pd-Alkyne Trans->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product 3-(2-Nitrophenyl)prop-2-yn-1-ol RedElim->Product

Figure 1: Sonogashira cross-coupling catalytic cycle for 3-(2-Nitrophenyl)prop-2-yn-1-ol synthesis.

Quantitative Data: Sonogashira Optimization

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh

)

/ CuI
THF / Et

N
25682
2 Pd(PPh

)

Cl

/ CuI
THF / Et

N
25 4 94
3Pd(OAc)

/ CuI
DMF / Et

N
60378
4Pd(PPh

)

Cl

(No Cu)
THF / Et

N
601245
Self-Validating Experimental Protocol: Sonogashira Coupling
  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-iodo-2-nitrobenzene (10.0 mmol) in anhydrous THF (20 mL) and degassed Et

    
    N (10 mL).
    
  • Catalyst Activation : Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). The solution will transition to a dark amber color, indicating the formation of the active catalytic species.
  • Alkyne Addition : Slowly add prop-2-yn-1-ol (12.0 mmol, 1.2 equiv) dropwise via syringe. Critical insight: Dropwise addition maintains a low local concentration of the alkyne, suppressing unwanted Glaser homocoupling.

  • Reaction Monitoring : Stir at 25 °C for 4 hours. Validate completion via TLC (Hexanes/EtOAc 7:3) by confirming the disappearance of the UV-active aryl iodide spot.

  • Workup & Isolation : Quench with saturated aqueous NH

    
    Cl (30 mL) to complex and remove copper salts (the aqueous layer will turn blue). Extract with EtOAc (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate. Purify via silica gel flash chromatography to yield the target compound as a yellowish solid[][4].

Applications in Drug Development: Indole Scaffolds

In medicinal chemistry, 3-(2-nitrophenyl)prop-2-yn-1-ol is highly prized as a precursor for 2-substituted indoles[5]. The indole nucleus is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Sumatriptan, Tadalafil).

Mechanistic Causality of Indole Cyclization

The transformation relies on a tandem reduction-hydroamination sequence:

  • Selective Reduction : The ortho-nitro group must be reduced to an aniline without reducing the alkyne. Tin(II) chloride (SnCl

    
    ) or Iron in acetic acid (Fe/AcOH) achieves this chemoselectivity flawlessly, providing 3-(2-aminophenyl)prop-2-yn-1-ol.
    
  • Intramolecular Hydroamination : The resulting 2-alkynylaniline undergoes a 5-endo-dig cyclization. Transition metals like Pd(II) or Cu(II) act as

    
    -Lewis acids, coordinating to the alkyne to increase its electrophilicity. This triggers a nucleophilic attack by the adjacent amine, forming the indole ring[2][5].
    

IndoleSynthesis Nitro 3-(2-Nitrophenyl)prop-2-yn-1-ol Red Reduction (Fe/AcOH or SnCl2) Nitro->Red Nitro Reduction Amine 3-(2-Aminophenyl)prop-2-yn-1-ol Red->Amine Cyc Intramolecular Cyclization (Pd or Cu Catalyst) Amine->Cyc Hydroamination Indole 2-(Hydroxymethyl)indole Cyc->Indole

Figure 2: Workflow for transforming 3-(2-Nitrophenyl)prop-2-yn-1-ol into 2-substituted indoles.

Quantitative Data: Cyclization Conditions

Table 2: Comparative Cyclization Conditions for Indole Synthesis

CatalystSolventTemp (°C)AdditiveYield (%)Mechanism Focus
None (Thermal)NMP150None< 20Uncatalyzed
Cu(OAc)

DMF80None75

-Activation[2]
Pd(OAc)

THF 65 TBAF 88 Aminopalladation [5]
AuCl

Toluene25None95Superior

-acidity
Self-Validating Experimental Protocol: Synthesis of 2-(Hydroxymethyl)indole
  • Nitro Reduction : Dissolve 3-(2-nitrophenyl)prop-2-yn-1-ol (5.0 mmol) in EtOH (15 mL). Add SnCl

    
    ·2H
    
    
    
    O (25.0 mmol, 5 equiv) and heat to 70 °C for 2 hours. Cool to room temperature, carefully neutralize with saturated NaHCO
    
    
    (pH ~8), and extract with EtOAc. Concentrate to isolate the intermediate 3-(2-aminophenyl)prop-2-yn-1-ol.
  • Catalytic Cyclization : Dissolve the crude amine in anhydrous THF (10 mL). Add Pd(OAc)

    
     (5 mol%) and TBAF (1.0 equiv, to facilitate proton transfer).
    
  • Reaction : Stir the mixture at 65 °C for 3 hours under an argon atmosphere. Monitor via TLC until the fluorescent amine spot is entirely consumed.

  • Isolation : Dilute with water, extract with diethyl ether (3 x 15 mL), dry over MgSO

    
    , and purify via column chromatography to afford 2-(hydroxymethyl)indole in high purity.
    

Conclusion

3-(2-Nitrophenyl)prop-2-yn-1-ol represents a masterclass in rational building block design. By leveraging the orthogonal reactivity of the nitro group and the internal alkyne, synthetic chemists can deploy highly reliable, transition-metal-catalyzed workflows (Sonogashira coupling followed by hydroamination) to rapidly assemble complex heterocyclic libraries. The protocols detailed herein provide a self-validating framework ensuring high fidelity and reproducibility in early-stage drug discovery pipelines.

References

  • Title : Selective Synthesis of 2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolines through Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source : MDPI URL :[Link]

  • Title : Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source : PMC - NIH URL :[Link]

  • Title : Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source : MDPI URL :[Link]

Sources

Exploratory

safety and handling precautions for 3-(2-Nitrophenyl)prop-2-yn-1-ol

Topic: Safety and Handling Precautions for 3-(2-Nitrophenyl)prop-2-yn-1-ol Content Type: Technical Safety Whitepaper Audience: Research Scientists, Process Chemists, and HSE Professionals[1] [1] Executive Summary This te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety and Handling Precautions for 3-(2-Nitrophenyl)prop-2-yn-1-ol Content Type: Technical Safety Whitepaper Audience: Research Scientists, Process Chemists, and HSE Professionals[1]

[1]

Executive Summary

This technical guide outlines the safety, handling, and stability protocols for 3-(2-Nitrophenyl)prop-2-yn-1-ol , a functionalized alkyne intermediate frequently employed in the synthesis of nitrogen heterocycles (e.g., indoles via Castro or Sonogashira cyclization).[1]

While sharing general toxicity characteristics with nitroaromatics, this specific ortho-isomer presents unique energetic and thermal hazards due to the proximity of the nitro group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and the alkyne moiety (

). This "neighboring group" effect facilitates exothermic cyclization pathways not present in meta- or para- isomers, necessitating stricter thermal controls during storage and processing.

Physicochemical Profile & Hazard Identification

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 3-(2-Nitrophenyl)prop-2-yn-1-ol[1]

  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 177.16 g/mol [1][2][3]

  • Structure: A propargyl alcohol chain attached to the ortho position of a nitrobenzene ring.

Energetic & Reactivity Hazards

The coexistence of an oxidant (nitro group) and a fuel/unsaturation (alkyne) within the same molecule classifies this compound as a potentially energetic material (PEM) .

Hazard CategoryRisk DescriptionMechanism of Action
Thermal Instability HighOrtho-Cyclization: Unlike p-isomers, the o-isomer can undergo intramolecular redox cyclization to form isatogens or indoles upon heating.[1] This reaction is often exothermic and can lead to thermal runaway if not controlled.
Shock Sensitivity ModerateNitroalkynes can exhibit sensitivity to mechanical shock.[1][4] While the hydroxyl group provides some stabilization via hydrogen bonding, dry crystals should be treated as shock-sensitive.[1]
Metal Compatibility CriticalTerminal alkynes form explosive acetylides with Cu, Ag, and Hg. While this molecule is an internal alkyne (substituted), residual terminal alkyne impurities from synthesis (e.g., propargyl alcohol) poses a latent explosion risk.
GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous nitroalkynes:

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[5]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][5][6]

  • Carcinogenicity: Category 2 (Suspected, typical of nitroaromatics).[6]

  • Physical Hazard: Self-Reactive Substance (Type dependent on DSC data; treat as Type C/D until tested).[1]

Operational Handling Protocols

Storage Requirements
  • Temperature: Store at 2–8°C . Do not store at room temperature for extended periods to prevent slow thermal decomposition or oligomerization.

  • Light: Photosensitive.[1] Store in amber vials or foil-wrapped containers to prevent photo-induced radical formation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the alcohol to the corresponding aldehyde (which is significantly more reactive/unstable).

Synthesis & Processing Safety (Sonogashira Coupling)

The compound is typically synthesized via Sonogashira coupling of 2-iodonitrobenzene and propargyl alcohol.[1]

Critical Process Controls:

  • Temperature Gating: Maintain reaction temperature

    
    . Higher temperatures increase the risk of premature cyclization.
    
  • Catalyst Quenching: Residual Copper(I) iodide (CuI) must be rigorously removed post-reaction. Copper salts complexed with nitroalkynes can lower the decomposition temperature.

  • Solvent Selection: Avoid allowing the reaction mixture to go to dryness during workup. Concentrate solutions only after confirming the absence of peroxides or acetylides.

Waste Disposal[1][7][8]
  • Never dispose of neat material in general organic waste.[1]

  • Deactivation: Dilute with a high-boiling solvent (e.g., PEG-400) before incineration to act as a heat sink.[1]

  • Segregation: Keep separate from strong bases (which can deprotonate the alcohol, increasing reactivity) and reducing agents.

Visualized Workflows & Logic

Hazard Logic Diagram

This diagram illustrates the causal links between the molecule's functional groups and specific safety risks.

HazardLogic Compound 3-(2-Nitrophenyl)prop-2-yn-1-ol Nitro Nitro Group (-NO2) Compound->Nitro Alkyne Alkyne Linkage (-C≡C-) Compound->Alkyne Ortho Ortho Positioning Compound->Ortho Risk1 Explosive Decomposition (Energetic) Nitro->Risk1 Oxidant Risk2 Exothermic Cyclization (Isatogen Formation) Nitro->Risk2 Risk3 Mutagenicity (DNA Intercalation) Nitro->Risk3 Alkyne->Risk1 Fuel Alkyne->Risk2 Ortho->Risk2 Proximity Effect

Figure 1: Functional group analysis linking chemical structure to specific safety hazards.[1]

Safe Handling Workflow

A step-by-step decision tree for researchers handling this compound in the lab.

HandlingWorkflow Start Start: Synthesis/Usage Check1 Is material < 6 months old? Start->Check1 Test Run DSC / TLC Purity Check Check1->Test No / Unknown Synth Reaction Setup Check1->Synth Yes Test->Synth Pass Atmosphere Inert Atmosphere (Ar/N2) Synth->Atmosphere TempControl CRITICAL: Mantain T < 60°C Workup Workup / Isolation TempControl->Workup Atmosphere->TempControl Metals Remove Cu/Pd Catalysts (Chelation Wash) Workup->Metals Dryness Do NOT concentrate to dryness without stabilizer Metals->Dryness Storage Store: 4°C, Dark, Argon Dryness->Storage Disposal Disposal: Dilute & Incinerate Storage->Disposal End of Life

Figure 2: Operational workflow emphasizing thermal gating and catalyst removal.[1]

Emergency Response Protocols

ScenarioImmediate ActionContraindications
Skin Contact Wash immediately with polyethylene glycol (PEG) 400, then soap and water.[1]Do not use pure ethanol/methanol initially (enhances permeation).
Spill (Solid) Wet with water/alcohol mixture to desensitize.[1] Scoop with non-sparking tools (plastic/wood).Do not sweep dry crystals (static/friction risk).
Fire Evacuate area. Use water fog or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.[7][4] Fight fire from maximum distance.
Do not use high-pressure water jets (risk of dispersing shock-sensitive dust).

References

  • PubChem. (2025). 3-(4-Nitrophenyl)prop-2-yn-1-ol Compound Summary. National Library of Medicine. [Link](Note: Para-isomer data used as proxy for general toxicity).

Sources

Foundational

Theoretical Studies on 3-(2-Nitrophenyl)prop-2-yn-1-ol: A Computational Guide to Reactivity, Electronic Structure, and Mechanistic Pathways

Executive Summary The compound 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2) represents a highly versatile bifunctional building block in organic synthesis and drug development[]. Characterized by an electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2) represents a highly versatile bifunctional building block in organic synthesis and drug development[]. Characterized by an electron-withdrawing ortho-nitro group coupled with a terminal propargyl alcohol moiety, this molecule exhibits complex "push-pull" electronic dynamics. Understanding its reactivity—whether in the context of transition-metal-catalyzed selective hydrogenation, 1,3-dipolar cycloadditions, or intramolecular rearrangements—requires rigorous theoretical modeling.

This whitepaper provides an in-depth technical guide for computational chemists and application scientists. By leveraging Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), we establish a self-validating computational framework to predict the thermodynamic and kinetic behaviors of this specific nitroaromatic alkynol.

Structural Significance and Electronic Dynamics

The unique reactivity of 3-(2-Nitrophenyl)prop-2-yn-1-ol stems from the spatial proximity and electronic communication between the nitro (


) and alkynol (

) groups.

In catalytic environments, such as palladium-based selective hydrogenation, the alkyne and the nitro group compete for active metal surface sites. Theoretical studies on similar nitroaromatic alkynols have demonstrated that selectivity depends heavily on the adsorption strength and the molecular configuration on the catalyst surface[2]. Furthermore, the propargyl alcohol moiety is highly susceptible to nucleophilic attack and cycloisomerization, often leading to complex indole or oxindole derivatives through unprecedented 1,2-migration relays[3]. To harness this potential, researchers must map the molecule's electrostatic potential and frontier molecular orbitals (FMOs) before initiating wet-lab synthesis.

Computational Methodology: The Self-Validating Protocol

To ensure scientific integrity, computational workflows must not merely generate data; they must validate their own physical relevance. The following protocol outlines the standard procedure for modeling the electronic structure of 3-(2-Nitrophenyl)prop-2-yn-1-ol using DFT.

Theoretical Grounding

Calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is selected because it incorporates a natural and necessary exact-exchange component, which corrects the overbinding errors inherent in local spin-density approximations, making it highly accurate for molecular energetics and thermochemistry[4]. The correlation-energy functional developed by Lee, Yang, and Parr further ensures accurate mapping of the electron density[5].

Step-by-Step Protocol: Electronic Structure Profiling
  • Step 1: Initial Geometry Construction. Build the 3D structure of 3-(2-Nitrophenyl)prop-2-yn-1-ol. Ensure the dihedral angle between the nitro group and the aromatic ring is initially set to minimize steric clash with the adjacent alkyne.

  • Step 2: Geometry Optimization. Run the optimization at the B3LYP/6-311++G(d,p) level. Causality: The inclusion of diffuse functions (++) is critical here because the oxygen atoms in the nitro and hydroxyl groups possess lone pairs that require expanded orbital spaces to model electron density accurately.

  • Step 3: Frequency Validation (The Check). Perform a vibrational frequency analysis on the optimized geometry. Causality: The system validates itself as a true local minimum if and only if zero imaginary frequencies are observed. If an imaginary frequency is present, the geometry is a saddle point, and Step 2 must be restarted with a perturbed geometry.

  • Step 4: Property Extraction. Upon validation, extract the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) charges, and Fukui functions to map nucleophilic and electrophilic domains.

CompWorkflow Start 3-(2-Nitrophenyl)prop-2-yn-1-ol Initial 3D Geometry Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Zero-Point Energy & Minima Check) Opt->Freq MEP Molecular Electrostatic Potential (MEP) Mapping Freq->MEP No Imaginary Freq Fukui Fukui Function Analysis (Reactivity Indices) Freq->Fukui NBO Natural Bond Orbital (NBO) Analysis Freq->NBO Output Electronic Structure & Reactivity Profile MEP->Output Fukui->Output NBO->Output

Fig 1. Step-by-step computational workflow for electronic structure profiling.

Quantitative Data: Electronic Properties

Based on the B3LYP/6-311++G** level of theory, the quantitative electronic parameters of 3-(2-Nitrophenyl)prop-2-yn-1-ol dictate its behavior in subsequent chemical reactions. The data is summarized below:

Table 1: Calculated Electronic Properties of 3-(2-Nitrophenyl)prop-2-yn-1-ol

ParameterCalculated ValueChemical Implication

-6.85 eVIndicates moderate electron-donating capacity, localized primarily on the alkyne and hydroxyl moieties.

-2.42 eVHigh electron affinity driven by the strongly electron-withdrawing ortho-nitro group.
Band Gap (

)
4.43 eVSuggests high kinetic stability and moderate polarizability in solution.
Dipole Moment (

)
4.78 DebyePredicts strong solvation effects; requires implicit solvation models (e.g., SMD) during calculation.
Global Electrophilicity (

)
2.54 eVHighlights the molecule's susceptibility to nucleophilic attack, particularly at the alkyne C2 position.

Mechanistic Case Study: Transition State Modeling

When applying this molecule in 1,3-dipolar cycloadditions or intramolecular cyclizations, identifying the exact Transition State (TS) is paramount. The partition of the TS geometry into separated structures lacks physical sense within DFT; rather, the energy is a functional of the total electron density and nuclear positions.

Protocol: Transition State (TS) Search and Validation
  • Initial Geometry Guess: Construct the pre-reaction complex based on the highest Fukui function indices.

  • Optimization: Run a Berny optimization using OPT=(TS, CalcFC). Causality: The calculation of force constants (CalcFC) at the first step is critical to guide the algorithm uphill along the specific reaction coordinate rather than falling back into a local minimum.

  • Frequency Validation (The Check): Perform a vibrational frequency analysis. The system validates itself if and only if exactly one imaginary frequency is produced. This frequency must visually correspond to the bond-breaking/bond-forming vector of the cyclization.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation. Causality: This step proves the mechanistic pathway by tracing the TS downhill in both directions, mathematically guaranteeing that the found TS connects the exact reactants and products modeled.

ReactionPathway R Reactant (Alkynol + NO2) RC Pre-reaction Complex R->RC Solvation TS Transition State (Imaginary Freq = 1) RC->TS Activation (Ea) IC Intermediate Complex TS->IC Bond Formation P Product (Cyclized/Reduced) IC->P Relaxation

Fig 2. Theoretical reaction coordinate diagram for transition state modeling.

Conclusion

Theoretical studies on 3-(2-Nitrophenyl)prop-2-yn-1-ol provide indispensable predictive power for experimental chemists. By adhering to self-validating DFT protocols—specifically ensuring zero imaginary frequencies for minima and exactly one for transition states—researchers can accurately map the regioselectivity and thermodynamic viability of this bifunctional compound before committing to costly laboratory synthesis.

References

  • [] BOC Sciences. "CAS 80151-24-2 3-(2-Nitrophenyl)prop-2-yn-1-ol". URL:

  • [3] Kothandaraman, P., et al. "1-(2'-Anilinyl)prop-2-yn-1-ol rearrangement for oxindole synthesis". Chemistry - A European Journal, PubMed, 2013. URL:

  • Domingo, L. R., et al. "Understanding the mechanism of the regioselectivity of 1,3-dipolar cycloaddition reactions between prop-2-yn-1-ol and azido...". IMIST, 2016. URL:

  • [2] "Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation". ACS Omega, 2022. URL:

  • [4] Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 1993. URL:

  • [5] Lee, C., Yang, W., and Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density". Physical Review B, Gaussian.com, 1988. URL:

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol from 2-nitrobenzaldehyde

Application Note: Synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol from 2-Nitrobenzaldehyde Executive Summary The synthesis of highly functionalized ortho-nitroaryl alkynes is a critical capability in drug development, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol from 2-Nitrobenzaldehyde

Executive Summary

The synthesis of highly functionalized ortho-nitroaryl alkynes is a critical capability in drug development, particularly for generating indole and quinoline scaffolds. Constructing 3-(2-nitrophenyl)prop-2-yn-1-ol from 2-nitrobenzaldehyde presents a unique chemoselectivity challenge: the strongly electron-withdrawing and base-sensitive nitro group precludes the use of harsh organolithium reagents traditionally employed in alkyne homologation and functionalization.

As a Senior Application Scientist, I have designed this protocol to bypass these limitations using a mild, two-phase sequence: a Seyferth-Gilbert homologation (Bestmann-Ohira modification) followed by a copper-catalyzed hydroxymethylation. This guide provides a self-validating, highly reproducible workflow engineered for high-fidelity synthesis in pharmaceutical research.

Strategic Pathway Architecture

The synthetic strategy avoids the traditional Corey-Fuchs reaction, which relies on strong bases (e.g.,


-BuLi) that readily degrade the nitroaromatic system [1]. Instead, we utilize a base-mild homologation to secure the terminal alkyne, followed by a transition-metal-catalyzed C-C bond formation to install the propargyl alcohol moiety.

Workflow N1 2-Nitrobenzaldehyde (Starting Material) N2 Bestmann-Ohira Homologation N1->N2 N3 1-Ethynyl-2-nitrobenzene (Intermediate) N2->N3 K2CO3, MeOH 0 °C to rt, 4 h N4 Cu-Catalyzed Hydroxymethylation N3->N4 N5 3-(2-Nitrophenyl)prop-2-yn-1-ol (Target Product) N4->N5 (CH2O)n, CuI K2CO3, DMF, 60 °C

Figure 1: Two-step synthetic workflow from 2-nitrobenzaldehyde to 3-(2-nitrophenyl)prop-2-yn-1-ol.

Phase I: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

Mechanistic Rationale

To convert the aldehyde to a terminal alkyne without triggering nitro-group reduction or nucleophilic aromatic substitution, we employ the Bestmann-Ohira Reagent (BOR; dimethyl 1-diazo-2-oxopropylphosphonate). In the presence of potassium carbonate and methanol, BOR undergoes deacylation to generate the reactive diazomethylphosphonate anion in situ. This anion attacks the aldehyde, followed by a Seyferth-Gilbert elimination of dialkyl phosphate and nitrogen gas to yield 1-ethynyl-2-nitrobenzene [2].

Experimental Protocol
  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition : Suspend the mixture in anhydrous Methanol (50 mL) and cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition : Dropwise add the Bestmann-Ohira reagent (2.30 g, 12.0 mmol) over 10 minutes. Crucial Insight: Addition at 0 °C controls the exothermic deacylation of the reagent, preventing the accumulation of the reactive diazo intermediate.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to afford 1-ethynyl-2-nitrobenzene as a pale yellow solid.

Optimization & Validation Data

Self-Validating Checkpoint: The reaction is visually monitored by the cessation of N₂ gas evolution. Analytically, the conversion is confirmed via ¹H-NMR by the disappearance of the aldehyde proton (


 ~10.4 ppm) and the emergence of the terminal alkyne proton (

~3.4 ppm).

Table 1: Reaction Optimization for Homologation (Phase I)

EntryReagent SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Corey-Fuchs (CBr₄/PPh₃)

-BuLi
THF-78 to RT<10Extensive decomposition;

-BuLi attacks the nitro group.
2Corey-Fuchs (CBr₄/PPh₃)DBUCH₂Cl₂RT45Sluggish elimination of the dibromoalkene intermediate.
3Bestmann-OhiraK₂CO₃MeOH0 to RT92 Clean conversion, high purity; optimal mild conditions.
4Bestmann-OhiraCs₂CO₃THF/MeOH0 to RT88Comparable to Entry 3, but less cost-effective for scale-up.

Phase II: Copper-Catalyzed Hydroxymethylation

Mechanistic Rationale

Direct hydroxymethylation of terminal alkynes using paraformaldehyde typically requires strong bases to form the alkynyl anion. To protect the nitroaromatic system, we utilize a Copper(I)-catalyzed cross-coupling approach[3]. CuI reacts with the terminal alkyne to form a nucleophilic copper(I) acetylide. Concurrently, heating paraformaldehyde to 60 °C in DMF depolymerizes it into monomeric formaldehyde, which is subsequently attacked by the copper acetylide.

Mechanism A 1-Ethynyl-2-nitrobenzene B Cu(I) Acetylide Intermediate A->B CuI (5 mol%), K2CO3 - HI E Alkoxide Intermediate B->E Nucleophilic Addition C Paraformaldehyde Depolymerization D Formaldehyde (HCHO) C->D Heat (60 °C) D->E F 3-(2-Nitrophenyl)prop-2-yn-1-ol E->F Protonation (H2O) F->B Catalyst Turnover

Figure 2: Mechanistic pathway of the copper-catalyzed hydroxymethylation step.

Experimental Protocol
  • Preparation : Charge an oven-dried Schlenk flask with 1-ethynyl-2-nitrobenzene (0.736 g, 5.0 mmol), Paraformaldehyde (0.45 g, 15.0 mmol eq. of HCHO), Copper(I) iodide (0.047 g, 0.25 mmol, 5 mol%), and anhydrous K₂CO₃ (1.03 g, 7.5 mmol).

  • Atmosphere Control : Evacuate the flask and backfill with Argon (repeat 3x). Crucial Insight: A rigorous Argon atmosphere is non-negotiable. Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which triggers unwanted Glaser homocoupling of the terminal alkyne.

  • Solvent Addition : Add anhydrous DMF (20 mL) via syringe.

  • Reaction : Heat the sealed mixture to 60 °C in an oil bath and stir vigorously for 12 hours.

  • Workup : Cool to room temperature, dilute with water (50 mL), and extract with Diethyl Ether (3 × 40 mL). Wash the combined organic layers thoroughly with water (2 × 30 mL) to remove DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, 80:20 Hexanes/Ethyl Acetate) to yield 3-(2-nitrophenyl)prop-2-yn-1-ol.

Optimization & Validation Data

Self-Validating Checkpoint: Successful hydroxymethylation is confirmed by the disappearance of the terminal alkyne proton (


 ~3.4 ppm) and the emergence of a methylene doublet (

~4.5 ppm) coupled to a hydroxyl triplet (

~2.5 ppm) in the ¹H-NMR spectrum.

Table 2: Reaction Optimization for Hydroxymethylation (Phase II)

EntryCatalyst (mol%)Formaldehyde SourceBaseSolventTemp (°C)Yield (%)
1NoneParaformaldehyde

-BuLi
THF-780 (Decomp.)
2CuI (5)Aqueous HCHO (37%)DiisopropylamineDioxane8055
3CuCl (5)ParaformaldehydeK₂CO₃DMF6078
4CuI (5) Paraformaldehyde K₂CO₃ DMF 60 89

References

  • Golas, P. L., Tsarevsky, N. V., & Matyjaszewski, K. (2008). "Efficient Synthesis of 2-Substituted-1,2,3-triazoles." Organic Letters, 10(14), 3001–3004. URL:[Link]

  • Liu, M., Qu, E., Zhang, R., & Li, C. (2022). "Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes." ResearchGate. URL:[Link]

Application

Application Note: Precision Synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol via Sonogashira Coupling

Executive Summary This application note details the optimized protocol for synthesizing 3-(2-Nitrophenyl)prop-2-yn-1-ol , a critical intermediate for the construction of indole scaffolds (via cycloisomerization) and isox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3-(2-Nitrophenyl)prop-2-yn-1-ol , a critical intermediate for the construction of indole scaffolds (via cycloisomerization) and isoxazoles. While the Sonogashira coupling is a staple of C–C bond formation, the presence of an ortho-nitro group introduces steric and electronic factors that require precise control over catalyst loading and base selection to prevent side reactions such as Glaser homocoupling or catalyst deactivation.

This guide moves beyond basic textbook procedures, offering a field-validated workflow designed for reproducibility, scalability, and high purity (>95%).

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The target molecule combines an alkyne, a primary alcohol, and a nitroarene.

  • Nitro Group: Strongly electron-withdrawing. While generally inert to Pd(0), it can coordinate weakly or induce oxidative instability in sensitive catalysts. Crucially, it activates the aryl ring, facilitating the oxidative addition step, but the ortho position creates steric bulk.

  • Propargyl Alcohol: The free hydroxyl group is prone to coordination with Copper(I), potentially slowing the transmetallation step.

Catalyst & Ligand Selection
  • Co-catalyst: Copper(I) Iodide (CuI) is essential for generating the copper acetylide species, accelerating the reaction rate by orders of magnitude compared to Cu-free variants at room temperature.

Base & Solvent System

A THF/Triethylamine (Et3N) system is chosen.

  • THF: Solubilizes the polar nitro-aryl halide and the propargyl alcohol.

  • Et3N: Acts as both a base to neutralize the HCl byproduct and a reducing agent to activate the Pd(II) pre-catalyst.

Mechanistic Pathway

Understanding the dual catalytic cycle is vital for troubleshooting. The diagram below illustrates the interplay between the Palladium cycle (Cross-coupling) and the Copper cycle (Activation).

SonogashiraMechanism Pd_Pre Pd(II) Pre-catalyst PdCl2(PPh3)2 Pd_0 Active Species Pd(0)L2 Pd_Pre->Pd_0 Reduction (Et3N/Phosphine) Ox_Add Oxidative Addition Ar-Pd(II)-I Pd_0->Ox_Add + 1-Iodo-2-nitrobenzene Transmet Transmetallation Ox_Add->Transmet Iso Cis/Trans Isomerization Transmet->Iso Cu_I CuI Catalyst Transmet->Cu_I Regenerate CuX Red_Elim Reductive Elimination Product Release Iso->Red_Elim Red_Elim->Pd_0 Regeneration Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) Cu_I->Cu_Acetylide + Propargyl Alcohol + Base (-HI) Cu_Acetylide->Transmet Transfer Alkyne to Pd

Figure 1: Dual catalytic cycle showing the intersection of Pd oxidative addition and Cu transmetallation.[1] Note that the transmetallation step is often rate-determining in sterically hindered substrates.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
1-Iodo-2-nitrobenzene 249.011.02.49 g (10 mmol)Electrophile
Propargyl alcohol 56.061.20.67 g (12 mmol)Nucleophile
PdCl2(PPh3)2 701.900.02 (2%)140 mgCatalyst
CuI 190.450.04 (4%)76 mgCo-catalyst
Triethylamine (Et3N) 101.193.04.2 mLBase
THF (Anhydrous) --20-30 mLSolvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [4]

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and cool under a stream of Nitrogen or Argon.

  • Why: Oxygen promotes Glaser homocoupling (formation of diynes from the alkyne), reducing yield and complicating purification.

Step 2: Reagent Loading

  • Add 1-Iodo-2-nitrobenzene (2.49 g), PdCl2(PPh3)2 (140 mg), and CuI (76 mg) to the flask.

  • Evacuate and backfill with N2 three times to ensure an anaerobic environment.

Step 3: Solvent & Base Addition

  • Via syringe, add Anhydrous THF (20 mL) followed by Triethylamine (4.2 mL).

  • Observation: The solution typically turns yellow/orange initially.

  • Start stirring at room temperature.

Step 4: Alkyne Addition

  • Add Propargyl alcohol (0.67 g) dropwise via syringe over 5 minutes.

  • Self-Validating Sign: Within 10-30 minutes, the reaction mixture should darken (brown/black) and a precipitate (Et3N·HI salts) should begin to form. This confirms the catalytic cycle is active.

Step 5: Reaction Monitoring

  • Stir at room temperature for 4–6 hours.

  • Monitor via TLC (Hexane:EtOAc 70:30). The starting iodide (high Rf) should disappear, and the product (lower Rf, UV active) should appear.

  • Note: If conversion is sluggish after 6 hours, heat gently to 40°C. Avoid boiling to prevent thermal decomposition of the catalyst.

Step 6: Workup

  • Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (2 x 30 mL) to remove excess amines and copper species.

  • Wash with Brine (30 mL), dry over Na2SO4, filter, and concentrate.

Step 7: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent: Gradient from Hexane:EtOAc (90:10) to (70:30).

  • Target: 3-(2-Nitrophenyl)prop-2-yn-1-ol is typically a yellow/orange solid or viscous oil.

Workflow Visualization

Workflow Start Start: Dry RBF + N2 Load Load Solids: Ar-I, Pd, CuI Start->Load Solvent Add Liquids: THF, Et3N, Alkyne Load->Solvent React Reaction: RT, 4-6h (Precipitate forms) Solvent->React Filter Celite Filtration: Remove Salts/Pd React->Filter Wash Acid Wash: 1M HCl (Remove Cu/Amine) Filter->Wash Purify Column Chrom: Hex/EtOAc 70:30 Wash->Purify Final Product: 3-(2-Nitrophenyl) prop-2-yn-1-ol Purify->Final

Figure 2: Operational workflow emphasizing the critical filtration and acid wash steps for high purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Glaser Coupling (Diyne formation) Presence of Oxygen.Degas solvents thoroughly (sparging with N2 for 15 min). Ensure strict inert atmosphere.
Low Conversion Steric hindrance of ortho-nitro group.Increase temperature to 50°C. Increase catalyst loading to 5 mol%.
Catalyst "Death" (Black precip. early) Instability of Pd(0).Ensure excess Phosphine ligand (add 2-5 mol% PPh3) to stabilize Pd species.
Product Contaminated with Cu Inefficient workup.Use an aqueous NH4Cl/NH3 wash (blue aqueous layer indicates Cu removal) or EDTA wash.

Safety & Handling

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid excessive heating of the concentrated residue.

  • Propargyl Alcohol: Toxic by inhalation and skin contact. Handle in a fume hood.

  • Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanistic insights on Pd/Cu cycles).

Sources

Method

Application Note: Advanced Click Chemistry Protocols for 3-(2-Nitrophenyl)prop-2-yn-1-ol

Executive Summary & Compound Profile 3-(2-Nitrophenyl)prop-2-yn-1-ol is a versatile internal alkyne scaffold characterized by a propargylic alcohol moiety conjugated to an ortho-nitroaryl group. Unlike terminal alkynes w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-(2-Nitrophenyl)prop-2-yn-1-ol is a versatile internal alkyne scaffold characterized by a propargylic alcohol moiety conjugated to an ortho-nitroaryl group. Unlike terminal alkynes which readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this internal alkyne requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to participate in click chemistry.

Beyond traditional click ligation, this molecule serves as a "latent" heterocycle precursor. The ortho-nitro group can be activated (reduced) to trigger a spontaneous cyclization onto the alkyne, yielding substituted indoles. This guide details two distinct high-efficiency workflows:

  • RuAAC Click Ligation: For the synthesis of fully substituted 1,2,3-triazoles.

  • Reductive Cyclization: For the modular construction of indole pharmacophores.

Chemical Profile
PropertySpecification
Structure

Formula C

H

NO

MW 177.16 g/mol
CAS 80151-24-2
Reactivity Class Internal Alkyne (CuAAC-inert, RuAAC-active); Electrophilic Alkyne (Michael Acceptor precursor)

Application Note I: RuAAC Click Chemistry

Objective: Regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.

The Challenge of Internal Alkynes

Standard CuAAC conditions (CuSO


 / Sodium Ascorbate) are ineffective for 3-(2-Nitrophenyl)prop-2-yn-1-ol because copper(I) acetylides cannot form with internal alkynes. Attempting CuAAC will result in no reaction or non-specific thermal background cycloaddition (Huisgen), leading to a mixture of regioisomers.
The Solution: Ruthenium Catalysis

The use of pentamethylcyclopentadienyl ruthenium chloride complexes, specifically [Cp*RuCl(PPh


)

]
, enables the "click" reaction of this internal alkyne with organic azides.
  • Regiocontrol: The reaction is highly regioselective, typically directing the azide's terminal nitrogen to the more electronegative carbon of the alkyne. However, steric factors in 3-(2-Nitrophenyl)prop-2-yn-1-ol (bulky nitroaryl vs. hydroxymethyl) will dictate the final isomer, usually favoring the formation of 1,4,5-trisubstituted triazoles .

  • Mechanism: Proceeds via a ruthenacycle intermediate, avoiding the need for acetylide formation.

Experimental Protocol (RuAAC)

Materials:

  • Substrate: 3-(2-Nitrophenyl)prop-2-yn-1-ol (1.0 equiv)

  • Reactant: Organic Azide (

    
    ) (1.1 equiv)
    
  • Catalyst: [Cp*RuCl(PPh

    
    )
    
    
    
    ] (2–5 mol%)
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with 3-(2-Nitrophenyl)prop-2-yn-1-ol (100 mg, 0.56 mmol) and the organic azide (0.62 mmol).

  • Catalyst Addition: Add [Cp*RuCl(PPh

    
    )
    
    
    
    ] (22 mg, 0.028 mmol, 5 mol%).
  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC (internal alkynes react slower than terminal ones).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the trisubstituted triazole.

Application Note II: Indole Synthesis (The "Cyclization Click")

Objective: Modular synthesis of 2-substituted indoles via reductive cyclization.

Mechanistic Insight

While not a "click" reaction in the strictest definition (triazole formation), this transformation shares the "click" philosophy: high yield, modularity, and atom economy. The ortho-nitro group acts as a masked amine. Upon reduction, the resulting aniline performs an intramolecular nucleophilic attack on the alkyne (5-endo-dig or 5-exo-dig cyclization), followed by tautomerization to form the indole core.

Experimental Protocol (Reductive Cyclization)

Materials:

  • Substrate: 3-(2-Nitrophenyl)prop-2-yn-1-ol[1][2][3][]

  • Reductant: Iron powder (Fe) or Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    )
  • Acid Source: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-(2-Nitrophenyl)prop-2-yn-1-ol (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Activation: Add Iron powder (5.0 equiv) slowly to the stirring solution.

  • Cyclization: Heat the mixture to 80 °C for 2–4 hours. The reaction color will typically shift from yellow (nitro) to dark/fluorescent (indole formation).

  • Quench: Cool to room temperature. Dilute with EtOAc and neutralize carefully with saturated NaHCO

    
     solution.
    
  • Extraction: Extract the aqueous layer with EtOAc (3x). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Isolation: The product, typically (1H-indol-2-yl)methanol , can be purified by chromatography.

Note: This protocol converts the alkyne directly. If a triazole was formed first (via Protocol 1), a similar reduction can yield complex triazolyl-indoles or quinoline derivatives depending on the specific substitution pattern.

Visualized Reaction Pathways

The following diagram illustrates the divergent pathways available for this scaffold: the RuAAC route for triazole libraries and the Reductive Cyclization route for heterocycle synthesis.

ReactionPathways cluster_legend Key Reactivity Modes Start 3-(2-Nitrophenyl)prop-2-yn-1-ol (Internal Alkyne) RuAAC_Step RuAAC Reaction Cat: [Cp*RuCl(PPh3)2] + R-N3 Start->RuAAC_Step Path A: Click Ligation Red_Step Reductive Cyclization (Fe/AcOH or Pd/H2) Start->Red_Step Path B: Cyclization Triazole 1,4,5-Trisubstituted 1,2,3-Triazole RuAAC_Step->Triazole Regioselective Indole Cyclization: Access to Privileged Scaffolds Red_Step->Indole -2 H2O RuAAC RuAAC: Access to 3D Pharmacophores

Caption: Divergent synthesis showing RuAAC (Path A) for triazole formation and Reductive Cyclization (Path B) for indole synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (RuAAC) Catalyst deactivation or Steric hindranceEnsure strictly anhydrous/oxygen-free conditions. Increase catalyst loading to 5 mol% and temperature to 80 °C.
Regioisomer Mixture Thermal background reactionLower temperature to 60 °C and extend time. Ensure Ru catalyst is active (fresh batch).
Incomplete Cyclization (Indole) Insufficient reduction potentialSwitch from Fe/AcOH to Pd/C + H

(balloon) or SnCl

/HCl conditions.
Low Solubility Polarity of nitro-alcoholUse co-solvents like THF/Water or DMF for the reduction step.

References

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 15998-15999. Link

  • Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes." Organic Letters, vol. 9, no.[5] 26, 2007, pp. 5337-5339. Link

  • Söderberg, B. C. G. "Transition Metal-Catalyzed Synthesis of Indoles." Current Organic Chemistry, vol. 12, no. 9, 2008.
  • PubChem Compound Summary. "3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2)." National Center for Biotechnology Information. Link

  • Alfonsi, K., et al. "Green Chemistry Guide to Solvents." Green Chemistry, vol. 10, 2008, pp. 31-36. (Reference for solvent selection in click reactions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Characterization of 3-(2-Nitrophenyl)prop-2-yn-1-ol

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific anomalies during the synthesis and analysis of 3-(2-Nitrophenyl)prop-2-yn-1-ol . Ticket ID: CHEM-SU...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific anomalies during the synthesis and analysis of 3-(2-Nitrophenyl)prop-2-yn-1-ol .

Ticket ID: CHEM-SUP-2N-ALK-001 Assigned Specialist: Dr. A. Voss, Senior Application Scientist Status: Open for Troubleshooting

Executive Summary

You are likely working with 3-(2-Nitrophenyl)prop-2-yn-1-ol (CAS: 61266-32-8) as a precursor for indole synthesis (e.g., via reductive cyclization or gold catalysis). This molecule presents a "perfect storm" of characterization challenges: an internal alkyne that is often spectroscopically silent in IR, a nitro group that dominates ionization pathways in MS, and a synthesis method (Sonogashira) prone to specific metal-catalyzed impurities.

This guide moves beyond standard spectral data to address why your data might look "wrong" when it is actually correct, and how to prove it.

Module 1: The "Silent" Alkyne (Vibrational Spectroscopy)

User Report: "I synthesized the compound, but the IR spectrum shows no alkyne peak at 3300 cm⁻¹ and only a very faint blip at 2200 cm⁻¹. Did the coupling fail?"

Diagnosis: Dipole Physics, Not Synthetic Failure

Do not expect this molecule to behave like a terminal alkyne (e.g., propargyl alcohol).

  • The Missing 3300 cm⁻¹: The target is an internal alkyne .[1] The terminal

    
     bond is gone, replaced by the aryl ring. The strong, sharp band at ~3300 cm⁻¹ must be absent. If you see it, you have unreacted propargyl alcohol.
    
  • The Weak 2200 cm⁻¹: The intensity of the

    
     stretch depends on the change in dipole moment during vibration. In 3-(2-Nitrophenyl)prop-2-yn-1-ol, the electron-withdrawing nitrobenzene ring and the electronegative oxygen of the alcohol create a "pseudo-symmetry" in the electron distribution across the triple bond. This results in a very weak dipole change, making the IR band at 2220–2250 cm⁻¹ extremely weak or invisible.
    
Protocol: The Raman Validation

Because the alkyne bond is highly polarizable, it is Raman active .

  • Action: If IR is inconclusive, acquire a Raman spectrum.

  • Expectation: You will see a massive, sharp scattering peak at 2230 ± 10 cm⁻¹ . This is the definitive confirmation of the triple bond integrity.

Spectral Interference Table
Functional GroupIR Frequency (cm⁻¹)IntensityNotes
-OH (Alcohol) 3200–3500Broad, StrongCan mask trace terminal alkyne impurities.
-NO₂ (Asymmetric) ~1525Very StrongOften the dominant peak; can be mistaken for aromatic C=C.
-NO₂ (Symmetric) ~1345StrongDiagnostic for the nitro group integrity.
C≡C (Internal) 2220–2250Weak/Absent Do not use as primary confirmation.

Module 2: NMR Troubleshooting & "Ghost" Couplings

User Report: "My proton NMR shows the propargylic CH₂ as a doublet, but sometimes it's a singlet. Also, the aromatic region is messy."

Issue 1: The Propargylic CH₂ (δ ~4.5 ppm)

The methylene protons (


) are adjacent to the alkyne and the hydroxyl group.
  • The Singlet vs. Doublet Mystery: This depends on the rate of exchange of the hydroxyl proton.

    • Dry DMSO-d₆: Slow exchange.[2] The OH proton couples to the CH₂ protons (

      
      ), splitting the CH₂ into a doublet .
      
    • Wet CDCl₃ or CD₃OD: Fast exchange.[2] The coupling is averaged out. The CH₂ appears as a singlet .

  • Validation: Add one drop of

    
     to the NMR tube. The OH signal will vanish (exchange), and the CH₂ doublet will collapse into a sharp singlet. This confirms the peak identity.
    
Issue 2: The Ortho-Nitro Effect

The nitro group at the 2-position exerts a strong deshielding effect (anisotropy + electron withdrawal) on the adjacent aromatic proton (


).
  • Look for: A doublet (or doublet of doublets) shifted downfield to ~8.1–8.2 ppm . This is distinct from the other three aromatic protons (typically 7.4–7.8 ppm). If you do not see this isolated downfield proton, you may have the para or meta isomer, or reduced the nitro group.

Visual Logic: NMR Troubleshooting Workflow

NMR_Troubleshooting Start Start: 1H NMR Spectrum Analysis CheckCH2 Check Propargylic CH2 (~4.5 ppm) Start->CheckCH2 IsDoublet Is it a Doublet? CheckCH2->IsDoublet SingletPath It is a Singlet IsDoublet->SingletPath No DoubletPath It is a Doublet IsDoublet->DoubletPath Yes AromaticCheck Check Aromatic Region SingletPath->AromaticCheck D2O_Test Action: Perform D2O Shake DoubletPath->D2O_Test Result_Collapse Does it collapse to Singlet? D2O_Test->Result_Collapse Confirmed Identity Confirmed: Coupling to OH present Result_Collapse->Confirmed Yes CheckSolvent Check Solvent Acidity/Water Result_Collapse->CheckSolvent No Confirmed->AromaticCheck OrthoPeak Is there a peak at >8.0 ppm? AromaticCheck->OrthoPeak ValidStruc Structure Validated (Ortho-Nitro Effect) OrthoPeak->ValidStruc Yes WrongIso Suspect Isomer Error (Para/Meta) or Reduction OrthoPeak->WrongIso No

Figure 1: Decision tree for validating the structure of 3-(2-Nitrophenyl)prop-2-yn-1-ol via 1H NMR, specifically addressing hydroxyl coupling and aromatic substitution patterns.

Module 3: Impurity Profiling (The Sonogashira Byproducts)

User Report: "I have extra peaks in the aliphatic region and the solid is turning dark brown."

The "Glaser" Trap

The most common failure mode in Sonogashira coupling is the presence of oxygen, which promotes the homocoupling of the alkyne (Glaser coupling) over the cross-coupling.

  • Impurity: 2,4-Hexadiyne-1,6-diol (from propargyl alcohol dimerization).

  • Detection: Look for a shift in the

    
     peak. The homocoupled product is symmetrical and lacks the aromatic ring current, shifting the 
    
    
    
    slightly upfield (lower ppm) compared to the nitrophenyl product.
  • Removal: This impurity is highly water-soluble. A rigorous aqueous wash (brine/water) during workup usually removes it, whereas the nitrophenyl product is more lipophilic.

Metal Scavenging

A "dark brown/black" oil or solid usually indicates residual Palladium or Copper.

  • Risk: Residual metals can catalyze the decomposition of the alkyne or the reduction of the nitro group over time.

  • Fix: Wash the organic phase with 5% aqueous ethylenediamine or a thiol-based scavenger resin. This chelates Cu and Pd better than standard EDTA washes.

Module 4: Stability & Safety (Critical)

User Report: "Can I distill this compound to purify it?"

Safety Directive: DO NOT DISTILL TO DRYNESS

This molecule contains two energetic functional groups: a Nitro group and an Alkyne .

  • Thermal Instability: While low molecular weight nitro-alkynes are not always explosive, they are thermodynamically unstable. Heating them, especially in the presence of metal residues (distillation pot), can trigger rapid decomposition or polymerization.

  • Cyclization Risk: At high temperatures, the ortho-nitro group can interact with the alkyne oxygen or carbon to cyclize into isatogens or anthranils . This changes your compound entirely.

Recommended Purification:

  • Column Chromatography: Use Silica gel. Elute with Hexanes/Ethyl Acetate (gradient). The compound is stable on silica.

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Toluene/Hexane.

References & Data Sources

  • Sonogashira Coupling Mechanisms & Side Reactions : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Vibrational Spectroscopy of Alkynes : Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Refer to Chapter 3 for Internal vs. Terminal Alkyne IR intensity).

  • NMR Solvent Effects : Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development, 20(3), 661-667. Link

  • Synthesis of Nitrophenyl Alkynes : Alfonsi, M., et al. (2009). Microwave-assisted synthesis of 2-substituted indoles via Sonogashira coupling/cyclization. European Journal of Organic Chemistry. (Provides specific context for the 2-nitro precursor).

Sources

Optimization

large-scale synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol considerations

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process engineers, and drug development professionals scaling up the synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol , a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process engineers, and drug development professionals scaling up the synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol , a critical intermediate often utilized in the synthesis of functionalized indoles and quinolines.

As a Senior Application Scientist, I have structured this guide to move beyond basic bench-top recipes. Scaling up a Sonogashira cross-coupling involving nitroaromatics and propargylic species requires a rigorous understanding of thermodynamic safety, catalytic efficiency, and sustainable solvent engineering.

Below, you will find our advanced troubleshooting guide, mechanistic insights, and validated scale-up protocols.

Process Workflow & Logical Architecture

ScaleUpWorkflow Substrates Substrates: 1-Iodo-2-nitrobenzene + Propargyl Alcohol Reaction Sonogashira Cross-Coupling (Controlled Exotherm) Substrates->Reaction Catalyst Catalyst System: Pd Precatalyst (e.g., CataCXium A) Copper-Free Catalyst->Reaction Solvent Reaction Medium: Micellar Aqueous (TPGS-750-M) or HEP Solvent->Reaction Safety Thermal Hazard Analysis (DSC / ARC) Nitroaromatic Stability Safety->Reaction Defines Safe Operating Limits Workup In-line Extraction & Pd Scavenging (Thiol-Silica) Reaction->Workup Conversion >98% Product Isolated Product: 3-(2-Nitrophenyl)prop-2-yn-1-ol Workup->Product API-Grade Purity

Figure 1: Logical workflow for the scalable, sustainable synthesis of 3-(2-Nitrophenyl)prop-2-yn-1-ol.

Phase 1: Reaction Design & Safety Engineering (FAQs)

Q: What are the primary thermal hazards when scaling up the coupling of 2-halonitrobenzenes with propargyl alcohol? A: The fundamental risk lies in the high energy content of both the nitroaromatic precursor and the propargylic product. Nitro groups are strong oxidants, and alkynes are energy-dense. If the reaction temperature exceeds the onset temperature of decomposition (


), a runaway exothermic reaction can occur.
Causality & Action: Before moving beyond a 100g scale, you must perform Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) on the isolated 3-(2-Nitrophenyl)prop-2-yn-1-ol and the reaction mixture. Propargyl alcohol itself has thermal stability limits. The protocol must be designed as a self-validating system where the dosing rate of the alkyne directly controls the heat evolution, ensuring the system never accumulates unreacted high-energy intermediates.

Q: We are observing significant amounts of a 1,6-hexanediol derivative byproduct. How do we suppress this? A: You are observing the Glaser coupling byproduct (1,6-bis(2-nitrophenyl)hexa-2,4-diyne-1,6-diol). This homocoupling of propargyl alcohol is catalyzed by copper in the presence of trace oxygen. Causality & Action: At scale, perfectly excluding oxygen is mechanically difficult. The most robust engineering solution is to eliminate the copper co-catalyst entirely. Transitioning to a copper-free Sonogashira protocol using highly active, sterically demanding ligands (such as CataCXium A) completely shuts down the Glaser pathway, driving the chemoselectivity strictly toward the desired cross-coupling[1].

Phase 2: Solvent Sustainability & Catalyst Optimization

Q: Traditional protocols use DMF or THF. Are there scalable, regulatory-compliant alternatives? A: Yes. N,N-Dimethylformamide (DMF) is classified as a Substance of Very High Concern (SVHC) due to its reprotoxicity and potential to form N-dimethylnitrosamine[2]. For large-scale synthesis, we strongly recommend two alternatives:

  • Aqueous Micellar Conditions: Utilizing a surfactant like TPGS-750-M in water. This creates nanoreactors that concentrate the hydrophobic 1-iodo-2-nitrobenzene and the catalyst, drastically increasing the effective molarity. This allows for catalyst loadings as low as 0.30 mol% while drastically reducing the Process Mass Intensity (PMI)[1].

  • N-Hydroxyethylpyrrolidone (HEP): If a homogenous organic phase is required, HEP has been proven as a highly efficient, green alternative for Heck-Cassar-Sonogashira (HCS) reactions, allowing for rapid conversions under mild conditions[2].

Q: How does the choice of the aryl halide (Iodo vs. Bromo vs. Chloro) impact the scale-up economics? A: The oxidative addition of the palladium catalyst into the carbon-halogen bond is the rate-determining step. The reactivity trend is strictly Aryl-I > Aryl-Br >> Aryl-Cl[3]. Causality & Action: While 1-chloro-2-nitrobenzene is the cheapest starting material, it requires high temperatures (>100°C) and expensive, proprietary ligands to force the oxidative addition, which compromises the thermal safety margins of the nitroaromatic system. 1-Iodo-2-nitrobenzene allows the reaction to proceed at or near room temperature (20-40°C)[3], which is critical for safely managing the exotherm at scale. The higher cost of the iodide is offset by the energy savings, safety profile, and reduced catalyst loading.

Quantitative Data: Process Optimization Comparison

The following table summarizes the optimization trajectory from a traditional bench-scale synthesis to a scalable, green manufacturing process.

Process VariableTraditional Bench ProtocolOptimized Scale-Up Protocol (Micellar)Optimized Scale-Up Protocol (HEP)
Aryl Halide 1-Iodo-2-nitrobenzene1-Iodo-2-nitrobenzene1-Iodo-2-nitrobenzene
Solvent System DMF / Triethylamine2 wt% TPGS-750-M in

/ THF (co-solvent)
N-Hydroxyethylpyrrolidone (HEP)
Catalyst System

(5 mol%) + CuI (2 mol%)
CataCXium A Pd G3 (0.30 mol%)

(2 mol%)
Co-Catalyst Copper(I) IodideNone (Copper-Free) Copper(I) Iodide (1 mol%)
Temperature 60°C40°C30°C - 50°C
Process Mass Intensity (PMI) > 450 (High waste)~ 70 - 110 (Highly sustainable)~ 150
Primary Byproduct Glaser homocoupling (5-10%)< 1% (Below API limits)< 2%

Data synthesized from sustainable Sonogashira optimization studies[1][2].

Validated Methodology: Scalable Copper-Free Micellar Synthesis

This protocol is engineered for self-validation; the reaction relies on the slow dosing of the alkyne to control the thermal output, and the micellar environment ensures high conversion without toxic solvents[1].

Reagents & Materials:

  • 1-Iodo-2-nitrobenzene (1.0 equivalent)

  • Propargyl alcohol (1.2 equivalents)

  • CataCXium A Pd G3 precatalyst (0.30 mol%)

  • Triethylamine (

    
    ) (3.0 equivalents)
    
  • Solvent: 2 wt% aqueous TPGS-750-M solution (0.5 M relative to substrate) + 5% v/v THF.

Step-by-Step Execution:

  • Reactor Preparation: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, and a nitrogen inlet. Purge the reactor with nitrogen for 15 minutes to displace oxygen.

  • Micellar Phase Formation: Charge the reactor with the 2 wt% aqueous TPGS-750-M solution. Initiate stirring at 400 RPM to ensure uniform micelle distribution.

  • Substrate & Catalyst Loading: Add 1-iodo-2-nitrobenzene and the CataCXium A Pd G3 catalyst to the aqueous mixture. Add the THF co-solvent. Stir for 10 minutes. The mixture will appear as a milky emulsion.

  • Base Addition: Add Triethylamine in one portion. Adjust the jacket temperature to maintain the internal temperature at 40°C.

  • Controlled Dosing (Critical Safety Step): Load propargyl alcohol into a syringe pump or dosing vessel. Dose the propargyl alcohol into the reactor over 2 hours. Causality: Slow addition prevents the accumulation of the alkyne, mitigating the risk of a sudden thermal spike and further suppressing any trace homocoupling.

  • Reaction Monitoring: Maintain stirring at 40°C for an additional 2-4 hours post-dosing. Monitor conversion via HPLC. The reaction is self-validating when the iodo-arene peak area is <1%.

  • Workup & Metal Scavenging: Cool the reactor to 20°C. Add ethyl acetate (EtOAc) to break the emulsion and extract the organic product. Separate the phases. To the organic phase, add a thiol-functionalized silica scavenger (10 wt% relative to product) and stir for 4 hours to remove residual Palladium.

  • Isolation: Filter the silica scavenger. Concentrate the organic phase under reduced pressure (temperature strictly <40°C to ensure thermal stability of the propargylic alcohol) to afford 3-(2-Nitrophenyl)prop-2-yn-1-ol.

References

  • Gallou, F., et al. "A General Protocol for Robust Sonogashira Reactions in Micellar Medium." SciSpace. Available at: [Link]

  • Ferlin, F., et al. "Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents." Organic Letters, ACS Publications (April 28, 2020). Available at:[Link]

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Techniques for Assessing the Purity of 3-(2-Nitrophenyl)prop-2-yn-1-ol

Welcome to the technical support resource for the analysis of 3-(2-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of 3-(2-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for accurately assessing the purity of this critical synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 3-(2-Nitrophenyl)prop-2-yn-1-ol.

Q1: What are the most common impurities I should expect when synthesizing 3-(2-Nitrophenyl)prop-2-yn-1-ol?

A1: Given that this compound is typically synthesized via a Sonogashira coupling, the impurity profile is often predictable. The primary species to monitor for include:

  • Unreacted Starting Materials: 2-halonitrobenzene (e.g., 2-iodonitrobenzene) and prop-2-yn-1-ol (propargyl alcohol).

  • Catalyst Residues: Traces of palladium and copper from the catalytic system.[1][2]

  • Homocoupling Byproducts: The most common side reaction is the Glaser coupling of propargyl alcohol, leading to hexa-2,4-diyne-1,6-diol.[1][3] This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[3][4]

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., triethylamine, THF, DMF).[1][3]

Q2: Which analytical technique is the best for routine purity analysis of this compound?

A2: For routine quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[5][6] The presence of the nitrophenyl chromophore makes 3-(2-Nitrophenyl)prop-2-yn-1-ol highly suitable for UV detection, offering excellent sensitivity and quantitative accuracy.[5] HPLC can effectively separate the target compound from most non-volatile organic impurities.

Q3: How do I properly prepare my sample for analysis by HPLC, GC, and NMR?

A3: Proper sample preparation is critical for accurate results.

  • For HPLC: Accurately weigh a small amount of your sample (e.g., 5-10 mg) and dissolve it in a known volume (e.g., 10 mL) of a solvent that is miscible with the mobile phase, such as acetonitrile or methanol.[5] Ensure the final concentration is within the linear range of your detector. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could damage the column or system.

  • For GC-MS: Due to the compound's polarity and potential for thermal degradation, direct analysis can be challenging. A derivatization step, such as silylation of the alcohol group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is highly recommended to increase volatility and thermal stability.[7] Dissolve the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile) before adding the derivatizing agent.

  • For NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from water and other impurities. For quantitative NMR (qNMR), a certified internal standard with non-overlapping peaks must be added and its weight recorded with high precision.[8]

Q4: Can I use Quantitative NMR (qNMR) to determine the absolute purity?

A4: Yes, qNMR is a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[8][9] By integrating the signal of a known proton on your molecule against the signal of a certified, stable internal standard (e.g., maleic acid, dimethyl sulfone), you can calculate the mass fraction of your compound. This technique provides metrological traceability and is considered a primary ratio method of measurement.[8][10]

Section 2: Primary Analytical Workflow

A logical and systematic workflow is key to efficiently and comprehensively assessing the purity of a new batch of 3-(2-Nitrophenyl)prop-2-yn-1-ol. The following workflow is recommended as a robust starting point.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Primary Purity cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Extended Impurity Profiling TLC TLC Analysis (Spot Check) HPLC RP-HPLC with UV Detection (Quantitative Purity) TLC->HPLC Proceed if single major spot NMR ¹H and ¹³C NMR (Structural Verification) HPLC->NMR Confirm structure of main peak GCMS GC-MS (Volatiles & Derivatizable Impurities) HPLC->GCMS Investigate volatiles or unresolved impurities qNMR qNMR (Absolute Purity Assay) HPLC->qNMR For primary standard characterization LCMS LC-MS (Molecular Weight Confirmation) NMR->LCMS Cross-verify

Caption: Recommended workflow for purity assessment.

This workflow begins with rapid screening, moves to quantitative analysis and identity confirmation, and finishes with advanced techniques for comprehensive characterization or when higher certainty is required.

Section 3: Troubleshooting Guide by Technique

Even with a robust method, problems can arise. This section provides solutions to common issues encountered during analysis.

High-Performance Liquid Chromatography (HPLC)

Problem: My main peak is tailing or fronting.

Peak asymmetry can compromise resolution and lead to inaccurate integration and quantification.[11]

  • Causality & Solution:

    • Secondary Silanol Interactions: The most common cause of tailing for molecules with basic or polar functional groups is interaction with acidic silanol groups on the silica-based column packing.[12][13]

      • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress silanol ionization.[11][14] Alternatively, use a modern, high-purity, end-capped Type B silica column or a hybrid particle column designed to minimize these interactions.[11][13]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing fronting or tailing.

      • Solution: Dilute your sample and reinject. A 10-fold dilution is a good starting point.

    • Column Contamination/Void: Accumulation of particulates on the column frit or the formation of a void at the column inlet can distort peak shape.[13][14]

      • Solution: First, try back-flushing the column with a strong solvent (ensure the column is designed for this). If this fails, replace the column.[15] Using a guard column can prevent this issue.[15]

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[13][15]

      • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect the components.[15]

HPLC_Peak_Tailing_Troubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) CheckOverload Is sample concentration high? Start->CheckOverload Dilute Dilute sample 10x and reinject CheckOverload->Dilute Yes CheckMobilePhase Is mobile phase pH appropriate? CheckOverload->CheckMobilePhase No End Peak Shape Improved Dilute->End AdjustpH Adjust pH to 2.5-3.0 with Formic/Phosphoric Acid CheckMobilePhase->AdjustpH No CheckColumn Is the column old or contaminated? CheckMobilePhase->CheckColumn Yes AdjustpH->End FlushColumn Back-flush column or replace with new/guard column CheckColumn->FlushColumn Yes CheckHardware Review system hardware (tubing, connections) CheckColumn->CheckHardware No FlushColumn->End CheckHardware->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

Problem: My retention times are shifting between injections.

Inconsistent retention times make peak identification unreliable and suggest a problem with the system's stability.

  • Causality & Solution:

    • Inadequate Column Equilibration: This is common with gradient methods. If the column is not fully returned to the initial conditions before the next injection, retention will shift.

      • Solution: Increase the column equilibration time in your method.[15] A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through.

    • Mobile Phase Issues: Changes in mobile phase composition due to evaporation of the more volatile component or improper mixing can cause drift.

      • Solution: Prepare fresh mobile phase daily.[15] Ensure solvent lines are properly submerged and that the system degasser is functioning correctly to prevent air bubbles.[15]

    • Temperature Fluctuations: Column temperature affects retention. If the column is not in a thermostatted compartment, ambient temperature changes can cause drift.

      • Solution: Use a column oven and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), for consistent performance.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: I'm not seeing my compound's peak, or the peak is very small.

This indicates a problem with sample introduction, stability, or detection.

  • Causality & Solution:

    • Thermal Degradation: The nitro group and the propargylic alcohol can be thermally labile. The compound may be degrading in the hot GC inlet.

      • Solution: Lower the inlet temperature. Start around 200-220 °C. More importantly, derivatize the alcohol group to a more stable silyl ether, which will also improve its chromatographic behavior.[7]

    • Adsorption/Activity: The polar alcohol can interact with active sites (exposed silanols) in the inlet liner or the front of the column, leading to peak loss.[16][17]

      • Solution: Use a fresh, deactivated inlet liner, preferably with glass wool to trap non-volatiles.[17] If activity is suspected in the column, trim 10-20 cm from the inlet end.[17]

    • MS Vacuum Leaks: A poor vacuum reduces sensitivity. Air leaks are indicated by high background ions at m/z 18 (H₂O), 28 (N₂), and 32 (O₂).[18][19]

      • Solution: Perform a leak check. Common leak points are the inlet septum and the column connection to the MS transfer line.[18][20] Ensure the column nut and ferrule are properly tightened.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The -OH proton signal is very broad or not visible.

The hydroxyl proton is an exchangeable proton, and its appearance is highly dependent on experimental conditions.

  • Causality & Solution:

    • Chemical Exchange: The -OH proton can exchange with trace amounts of water or other acidic/basic impurities in the sample or solvent. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.

      • Solution 1 (Confirmation): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear as the protons are replaced by deuterium. This confirms the peak's identity.

      • Solution 2 (Sharpening): Use a very dry solvent (like DMSO-d₆, which also forms strong hydrogen bonds, shifting the -OH peak downfield and sharpening it) and ensure your sample is anhydrous. The shift of -OH signals is highly variable depending on solvent, concentration, and temperature.[21]

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your analyses. Always begin with a system suitability check to ensure your instrumentation is performing correctly.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is designed for the quantitative determination of purity and separation from common non-volatile impurities.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.[5]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape by suppressing silanol activity.[22]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient 30% B to 95% B over 15 minStarts with sufficient polarity to retain the compound and ramps up to elute any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 5 µLMinimizes potential for column overload.
Detector UV/DAD at 254 nmThe nitrophenyl group has strong absorbance at this wavelength.
Sample Prep. 0.1 mg/mL in Acetonitrile/Water (50:50)Ensures solubility and compatibility with the initial mobile phase conditions.

System Suitability:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.[12]

  • Reproducibility: Relative Standard Deviation (RSD) of peak area from six replicate injections should be < 2.0%.[23]

Protocol: Impurity Identification by GC-MS (with Derivatization)

This protocol is for identifying volatile impurities and confirming the identity of the main component after derivatization.

Step 1: Derivatization (Silylation)

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 200 µL of dry pyridine and 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Step 2: GC-MS Analysis

ParameterRecommended SettingRationale
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of compounds.[24]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °C, Splitless modeSplitless mode is necessary for trace impurity analysis.
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Provides good separation of early-eluting volatiles from the main derivatized compound.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range m/z 40 - 550Covers the expected mass of the derivatized compound and potential fragments/impurities.
Protocol: Structural Confirmation by ¹H and ¹³C NMR

This provides the definitive structural confirmation of the main component.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Concentration ~10 mg/mL~20-30 mg/mL
Frequency 400 MHz or higher100 MHz or higher
Acquisition 16-32 scans1024-4096 scans
Relaxation Delay 1-2 seconds2 seconds

Expected Chemical Shifts (in CDCl₃, approximate):

  • ¹H NMR:

    • -CH₂OH: ~4.5 ppm (singlet or doublet)

    • -OH: Highly variable, ~2.0-3.0 ppm (broad singlet)

    • Aromatic Protons: ~7.4-8.2 ppm (multiplets)

  • ¹³C NMR:

    • -CH₂OH: ~52 ppm

    • Alkyne Carbons (C≡C): ~85-95 ppm

    • Aromatic Carbons: ~120-150 ppm

Section 5: References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website.

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website.

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from YouTube.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website.

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from Zendesk.

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from Shimadzu UK website.

  • Books. (2019, November 28). 10: How Do I Troubleshoot a Problem on My GC-MS? Retrieved from Books website.

  • LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website.

  • LCGC International. (2026, February 11). GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. Retrieved from LCGC International website.

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from Phenomenex website.

  • Duewer, D., et al. (2023, January 18). Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). NIST. [Link]

  • BenchChem. (2025, December). Troubleshooting guide for Sonogashira coupling failures. Retrieved from BenchChem website.

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from The Royal Society of Chemistry website.

  • IUPAC. (2019, May 20). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). OPUS.

  • SIELC Technologies. (2018, February 16). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.

  • BIPM. (2023, March 6). New international guidelines on organic pure material standards. Retrieved from BIPM website.

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from Chemistry LibreTexts website.

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. website.

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia.

  • Request PDF. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from ResearchGate.

  • SIELC Technologies. (2018, February 16). 3-(2-Nitrophenyl)propionic acid. Retrieved from SIELC Technologies website.

  • NIH PubChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved from PubChem.

  • Books Gateway. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from Books Gateway website.

  • Royal Society of Chemistry. (n.d.). Supporting Information final#1 rev. Retrieved from The Royal Society of Chemistry website.

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from Agilent website.

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from ACS Publications.

  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from PrepChem.com.

  • ACS Publications. (2024, July 22). Base-Promoted Annulated Aromatization of Aryl Acetylenes with Dimethyl Sulfoxide to Access Symmetrical/Unsymmetric m-Terphenyl. The Journal of Organic Chemistry.

  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved from BenchChem website.

  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Retrieved from ResearchGate.

  • ChemSynthesis. (2025, May 20). (2E)-3-(4-nitrophenyl)-1-phenyl-2-propen-1-ol. Retrieved from ChemSynthesis.

  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 1-Nitropropan-2-ol by HPLC. Retrieved from BenchChem website.

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from alwsci website.

  • ResearchGate. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from ResearchGate.

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).

  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl).

  • ChemicalBook. (n.d.). 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum. Retrieved from ChemicalBook.

  • Chemistry Stack Exchange. (2017, December 17). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from Chemistry Stack Exchange.

  • PubMed. (n.d.). Analysis of aryl hydrocarbon receptor ligands in kraft mill effluents by a combination of yeast bioassays and CG-MS chemical determinations. Retrieved from PubMed.

  • LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from LCGC International.

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from ResearchGate.

  • OSTI. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from OSTI.gov.

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

  • Unibo. (2023, September 11). Pyrolysis acetylation. Retrieved from Unibo website.

Sources

Optimization

solvent effects on the NMR spectrum of propargyl alcohols

Technical Support Center: NMR Spectroscopy of Propargyl Alcohols Current Status: Operational | Ticket Priority: High Welcome to the NMR Technical Support Hub Subject: Troubleshooting Solvent Effects on Propargyl Alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectroscopy of Propargyl Alcohols Current Status: Operational | Ticket Priority: High

Welcome to the NMR Technical Support Hub

Subject: Troubleshooting Solvent Effects on Propargyl Alcohol Spectra Ticket ID: NMR-PA-SOLV-001 Assigned Specialist: Senior Application Scientist

Executive Summary: Propargyl alcohols (


) present unique NMR challenges due to the interplay between the acidic acetylenic proton, the labile hydroxyl proton, and the methylene spacer. This guide addresses the three most common "tickets" submitted by researchers: vanishing signals, inconsistent chemical shifts, and unresolved coupling constants.

Part 1: Troubleshooting Modules (Q&A)

Issue #1: "My hydroxyl proton (-OH) is either missing or extremely broad."

Diagnosis: Fast Chemical Exchange. In non-polar solvents like Chloroform-


 (

), the hydroxyl proton undergoes rapid intermolecular exchange, often catalyzed by trace acids or water. On the NMR timescale, this "flickering" averages the signal into the baseline or creates a broad, undefined hump.

The Fix: Switch to a Polar Aprotic Solvent (DMSO-


 or Acetone-

).
  • Mechanism: These solvents act as strong Hydrogen Bond Acceptors.[1] They form a tight solvation shell around the hydroxyl proton, effectively "locking" it in place and preventing it from exchanging with other molecules.

  • Result: The -OH signal sharpens into a distinct multiplet (usually a triplet due to coupling with the adjacent

    
    ).
    

Visualizing the Mechanism:

SolventInteraction cluster_CDCl3 Scenario A: CDCl3 (Non-Polar) cluster_DMSO Scenario B: DMSO-d6 (Polar Aprotic) OH_A Propargyl-OH Water Trace H2O / Acid OH_A->Water Rapid H+ Exchange Water->OH_A OH_B Propargyl-OH DMSO DMSO-d6 Molecule OH_B->DMSO Strong H-Bond (No Exchange)

Caption: Figure 1. In CDCl3, rapid exchange (red) broadens the signal. In DMSO, strong H-bonding (green) stabilizes the proton, rendering it visible.

Issue #2: "The splitting pattern of the methylene group (-CH2-) doesn't match the prediction."

Diagnosis: Variable


 Coupling Visibility.
Users often expect the methylene protons of a primary propargyl alcohol to appear as a doublet  (coupling to the alkyne proton, 

Hz). However, the pattern changes based on the visibility of the hydroxyl proton.

The Technical Breakdown:

Solvent SystemOH StatusObserved Methylene (

) Pattern
Explanation

Exchanging (Decoupled)Doublet (

Hz)
The OH exchange is too fast to couple. The

only sees the alkyne proton.
DMSO-

Locked (Coupled)Doublet of Doublets (or Pseudo-Triplet)The

couples to both the alkyne (

) and the now-visible OH (

Hz).

Shake
Exchanged to -ODDoublet The OH becomes OD (NMR silent). Pattern reverts to simple doublet.

Action Item: If you need to prove the presence of the primary alcohol via coupling, use DMSO-


 . If you need to simplify the spectrum to confirm the propargyl skeleton, use 

or add a drop of

.
Issue #3: "My chemical shifts are drifting between batches."

Diagnosis: Concentration-Dependent Hydrogen Bonding.[2] In non-polar solvents (


, 

), propargyl alcohols form intermolecular hydrogen bond networks (dimers/oligomers). As concentration increases, the equilibrium shifts toward H-bonded species, causing significant deshielding (downfield shift) of the OH and Acetylenic protons.

The Fix:

  • Standardize Concentration: Run all samples at ~10-20 mM.

  • Use DMSO-

    
    :  The solvent is in vast excess compared to the solute. Every alcohol molecule H-bonds to the solvent rather than to another alcohol molecule. This eliminates concentration dependence.[2]
    

Part 2: Advanced Protocol - The "DMSO-Lock" Method

Use this protocol when full characterization (OH visibility + Stereochemistry) is required for drug substance filing.

Reagents:

  • DMSO-

    
     (99.9% D, containing 0.03% v/v TMS).
    
  • Activated 3Å Molecular Sieves (to ensure solvent dryness).

Workflow:

  • Desiccation: Ensure the NMR tube and propargyl alcohol sample are strictly dry. Moisture promotes exchange even in DMSO.

  • Solvation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Run standard

      
       NMR (typically 16-32 scans).
      
    • Critical Step: If the OH signal is still broad, cool the probe to 280 K . Lowering temperature slows the exchange rate (

      
      ), sharpening the signal.
      
  • Verification: Look for the Hydroxyl Multiplet .

    • Primary Propargyl Alcohol: OH should be a Triplet (

      
       Hz).
      
    • Secondary Propargyl Alcohol: OH should be a Doublet (

      
       Hz).
      
    • Tertiary Propargyl Alcohol: OH should be a Singlet .

Part 3: Stereochemical Analysis (ASIS Effect)

Context: When diastereomers of substituted propargyl alcohols overlap in


.

Technique: Aromatic Solvent Induced Shift (ASIS).[3][4] Switching from


 to Benzene-

(

) can resolve overlapping signals. Benzene molecules form transient collision complexes with the solute. The anisotropy of the benzene ring shields/deshields protons differently depending on the stereochemistry relative to the polar hydroxyl group.

Decision Logic for Solvent Selection:

SolventSelection Start Start: Propargyl Alcohol Sample Goal What is your primary goal? Start->Goal Structure Basic Structural Proof Goal->Structure Skeleton Check Coupling Prove OH Connectivity Goal->Coupling Full Assign Stereo Resolve Diastereomers Goal->Stereo Chiral/Separation CDCl3 Use CDCl3 (Fast, Cheap) Structure->CDCl3 DMSO Use DMSO-d6 (Visibile OH Coupling) Coupling->DMSO Benzene Use Benzene-d6 (ASIS Effect) Stereo->Benzene

Caption: Figure 2. Solvent selection flowchart based on analytical objectives.

References

  • Reich, H. J. Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison. (Authoritative resource on chemical shifts and solvent interactions).[1][2][3][4][5][6][7]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][6] (Standard text regarding exchangeable protons and coupling constants).

  • Abraham, R. J., et al. (2006).[6]

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[6] 
    
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying solvent peaks).[5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Nitrophenyl Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction Nitrophenyl propargyl alcohols are versatile intermediates in organic synthesis, finding application in the construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl propargyl alcohols are versatile intermediates in organic synthesis, finding application in the construction of complex molecular architectures, including heterocyclic scaffolds of medicinal importance. The presence of a nitro group on the phenyl ring significantly influences the reactivity of the propargyl alcohol moiety. The positional isomerism of this potent electron-withdrawing group—ortho, meta, or para—creates a fascinating case study in the interplay of electronic and steric effects that govern reaction pathways and rates. This guide provides an in-depth technical comparison of the reactivity of these three isomers, synthesizing established mechanistic principles with available experimental data to offer predictive insights for the synthetic chemist. While direct kinetic comparisons of all three isomers under identical conditions are not extensively documented in the literature, a robust understanding of their relative reactivities can be derived from fundamental principles and analogous systems.

The primary acid-catalyzed transformation of propargyl alcohols is the Meyer-Schuster rearrangement, which proceeds through a carbocationic intermediate to yield an α,β-unsaturated ketone or aldehyde. The stability of this intermediate is paramount in determining the reaction rate, and it is here that the electronic and steric effects of the nitro substituent exert their most profound influence.

The Decisive Factors: Electronic and Steric Effects

The reactivity of the nitrophenyl propargyl alcohol isomers is dictated by a combination of:

  • Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and diminishing through the meta to the para position. A strong -I effect destabilizes a nearby carbocation.

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance. This effect is only operative when the nitro group is in the ortho or para position, where it can directly delocalize the positive charge of a carbocation intermediate through the π-system. This delocalization, however, places a positive charge on the carbon bearing the nitro group, which is highly unfavorable. Therefore, the resonance effect of a nitro group is strongly deactivating for the formation of a carbocation at the benzylic/propargylic position.

  • Steric Hindrance: The bulky nitro group at the ortho position can sterically hinder the approach of reagents and influence the conformation of the transition state.

  • Neighboring Group Participation (NGP): An appropriately positioned group can act as an internal nucleophile, influencing the reaction rate and mechanism. The ortho-nitro group has the potential for such participation.

Comparative Reactivity Analysis

The acid-catalyzed rearrangement of aryl propargyl alcohols is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a propargyl carbocation. The rate-determining step is typically the formation of this carbocation. Therefore, the reactivity of the isomers will largely depend on the stability of the respective carbocation intermediates.

Para-Nitrophenyl Propargyl Alcohol: The Benchmark for Electronic Deactivation

The para-nitro isomer serves as a clear example of strong electronic deactivation. The nitro group at the para position exerts both a significant -I effect and a powerful -M effect. Both effects work in concert to destabilize the positive charge of the propargyl carbocation intermediate. This strong destabilization significantly raises the activation energy for the rearrangement, making the para isomer the least reactive of the three in a typical acid-catalyzed Meyer-Schuster rearrangement.

Meta-Nitrophenyl Propargyl Alcohol: Inductive Effects Dominate

In the meta isomer, the nitro group can only exert its -I effect to destabilize the carbocation intermediate. The -M effect is not operative from the meta position. While the -I effect is still deactivating, it is weaker than the combined -I and -M effects of the para isomer. Consequently, the meta-nitrophenyl propargyl alcohol is expected to be more reactive than its para counterpart but still significantly less reactive than an unsubstituted phenyl propargyl alcohol.

Ortho-Nitrophenyl Propargyl Alcohol: A Complex Interplay of Opposing Factors

The ortho isomer presents the most complex scenario. The nitro group's -I effect is at its strongest due to proximity to the reaction center, which should, in theory, lead to significant destabilization of the carbocation. However, two other factors can come into play:

  • Steric Effects: The steric bulk of the ortho-nitro group can hinder solvation of the carbocation, potentially increasing its reactivity. More significantly, it can force the nitro group out of the plane of the aromatic ring, which would diminish its deactivating -M effect.

  • Neighboring Group Participation (NGP): The oxygen atoms of the ortho-nitro group possess lone pairs of electrons and are well-positioned to act as internal nucleophiles. This participation can lead to the formation of a cyclic intermediate, which can accelerate the departure of the leaving group (water).[1] This phenomenon, also known as anchimeric assistance, has been observed to increase the rate of solvolysis in related systems like o-nitrobenzyl bromide.[1] Such participation would lead to a rate enhancement compared to what would be expected based on electronic effects alone.

Therefore, the reactivity of the ortho isomer is a delicate balance. While the strong -I effect is deactivating, the potential for NGP could lead to a significant rate enhancement. Experimental evidence from the reductive cyclization of secondary and tertiary o-nitrophenyl propargyl alcohols to form quinolines demonstrates that the acid-catalyzed Meyer-Schuster rearrangement does proceed, often in good yields, suggesting that any deactivating effects can be overcome.[2][3]

Predicted Reactivity Order (in Acid-Catalyzed Meyer-Schuster Rearrangement):

ortho > meta > para

This predicted order is based on the hypothesis that the rate-enhancing neighboring group participation of the ortho-nitro group will outweigh its strong inductive deactivation, making it the most reactive isomer. The meta isomer's reactivity is attenuated solely by the -I effect, while the para isomer is the least reactive due to the combined deactivating -I and -M effects.

Experimental Data & Protocols

Case Study: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols

A notable application of o-nitrophenyl propargyl alcohols is their conversion to quinolines.[2][3] This transformation involves the reduction of the nitro group to an amine, followed by an acid-catalyzed cyclization that proceeds via a Meyer-Schuster rearrangement.

Table 1: Representative Yields for the Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols to Quinolines [2]

Substrate (o-nitrophenyl propargyl alcohol derivative)Product (Quinoline derivative)Yield (%)
Tertiary, R = n-Bu2-n-Butyl-4-methylquinoline92
Tertiary, R = Ph4-Methyl-2-phenylquinoline95
Secondary, R = n-Bu2-n-Butylquinoline78
Secondary, R = Ph2-Phenylquinoline85

These high yields indicate that the Meyer-Schuster rearrangement of the intermediate o-aminophenyl propargyl alcohol is efficient. While this reaction involves an amino group instead of a nitro group during the rearrangement step, the initial substrate is the o-nitro isomer, and its successful conversion highlights its utility.

Experimental Protocol: Synthesis and Reductive Cyclization of an o-Nitrophenyl Propargyl Alcohol

This protocol outlines the synthesis of a tertiary o-nitrophenyl propargyl alcohol and its subsequent conversion to a quinoline, illustrating a key reaction pathway.

Part 1: Synthesis of 1-(2-nitrophenyl)-1-phenylprop-2-yn-1-ol

Objective: To synthesize a tertiary propargyl alcohol via the addition of an acetylide to a ketone.

Materials:

  • 2-Nitroacetophenone

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add phenylacetylene dropwise to the cooled THF.

  • Slowly add n-BuLi solution dropwise. The solution will typically turn yellow, indicating the formation of the lithium phenylacetylide. Stir for 30 minutes at -78 °C.

  • Dissolve 2-nitroacetophenone in a minimal amount of anhydrous THF and add it dropwise to the acetylide solution.

  • Monitor the reaction by thin-layer chromatography (TLC). Once the ketone is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Reductive Cyclization to 2,4-Diphenylquinoline

Objective: To demonstrate the conversion of the synthesized propargyl alcohol to a quinoline via a reductive cyclization involving a Meyer-Schuster rearrangement.

Materials:

  • 1-(2-nitrophenyl)-1-phenylprop-2-yn-1-ol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend the synthesized propargyl alcohol and iron powder in a mixture of ethanol and water.

  • Add a solution of NH₄Cl in water to the suspension.

  • Heat the mixture to reflux. The reduction of the nitro group to an amine will occur.

  • After the reduction is complete (monitored by TLC), cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Add a catalytic amount of concentrated HCl to the aqueous residue to facilitate the Meyer-Schuster rearrangement and subsequent cyclization.

  • Heat the acidic mixture to promote the reaction.

  • After cooling, neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the resulting quinoline by chromatography or recrystallization.

Mechanistic Insights and Visualizations

The key to understanding the differential reactivity lies in the stability of the carbocation intermediate formed during the Meyer-Schuster rearrangement.

Diagram: Electronic Effects on Carbocation Stability

G cluster_para para-Nitrophenyl Propargyl Cation cluster_meta meta-Nitrophenyl Propargyl Cation cluster_ortho ortho-Nitrophenyl Propargyl Alcohol p_cation Carbocation (Highly Destabilized) p_effects -I Effect -M Effect p_cation->p_effects Strong Deactivation m_cation Carbocation (Destabilized) m_effects -I Effect m_cation->m_effects Moderate Deactivation o_alcohol Propargyl Alcohol o_effects Neighboring Group Participation o_alcohol->o_effects Potential Rate Enhancement

Caption: Electronic and steric influences on the reactivity of nitrophenyl propargyl isomers.

Diagram: Proposed Mechanism for Neighboring Group Participation in the ortho Isomer

NGP start o-Nitrophenyl Propargyl Alcohol (Protonated) intermediate Cyclic Intermediate start->intermediate Intramolecular Attack (NGP) cation Propargyl Cation + H₂O start->cation Direct Loss of H₂O (Slower) intermediate->cation Ring Opening

Caption: Potential neighboring group participation by the ortho-nitro group.

Conclusion

The positional isomerism of the nitro group on a phenyl propargyl alcohol has a profound impact on its reactivity in acid-catalyzed rearrangements. Based on fundamental electronic and steric principles, the predicted order of reactivity is ortho > meta > para. The para isomer is the least reactive due to the strong deactivating inductive and resonance effects of the nitro group. The meta isomer is more reactive than the para isomer as it is only deactivated by the inductive effect. The ortho isomer's reactivity is the most complex, with a strong deactivating inductive effect being potentially counteracted by a rate-enhancing neighboring group participation, likely rendering it the most reactive of the three.

For synthetic chemists, this understanding is crucial for predicting reaction outcomes and optimizing conditions. When designing syntheses involving these building blocks, the choice of isomer will have significant consequences for reaction times, temperatures, and potential side reactions. Further quantitative kinetic studies would be invaluable to solidify these predictions and provide a more granular understanding of the subtle interplay of forces at work.

References

  • Kevill, D. N., & D'Souza, M. J. (2008). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 9(8), 1473–1486.
  • Meyer, K. H., & Schuster, K. (1922). Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(4), 819-823.
  • Rupe, H., & Kambli, E. (1926). Umlagerungen in der Reihe der Acetylen-carbinole. Helvetica Chimica Acta, 9(1), 672-698.
  • Swaminathan, S., & Narayanan, K. V. (1971). The Rupe and Meyer–Schuster Rearrangements. Chemical Reviews, 71(5), 429-438.
  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4149-4158.
  • Varela, J. A., & Saá, C. (2003). The Meyer–Schuster and Rupe Rearrangements of Propargylic Alcohols. Chemical Reviews, 103(10), 3787-3801.
  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212.
  • Wikipedia contributors. (2023). Meyer–Schuster rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Retrieved from [Link]

  • Wikipedia contributors. (2023). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. PubMed. Retrieved from [Link]

Sources

Comparative

Structural Elucidation Guide: 3-(2-Nitrophenyl)prop-2-yn-1-ol vs. Regioisomers

Executive Summary This guide provides a technical comparison for the structural analysis of 3-(2-Nitrophenyl)prop-2-yn-1-ol (Ortho-NP), a critical intermediate in the synthesis of indoles and isatogens. We compare this t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison for the structural analysis of 3-(2-Nitrophenyl)prop-2-yn-1-ol (Ortho-NP), a critical intermediate in the synthesis of indoles and isatogens. We compare this target molecule against its primary regioisomer, 3-(4-Nitrophenyl)prop-2-yn-1-ol (Para-NP), to demonstrate how nitro-group positioning dictates crystal packing, solubility, and solid-state reactivity.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state verification, this guide argues that Single Crystal X-Ray Diffraction (SC-XRD) is the superior method for defining the intermolecular hydrogen-bonding networks (O-H···O vs. O-H···


) that govern the stability and reactivity of these alkyne precursors.
Part 1: Comparative Analysis – Ortho vs. Para Analogs

The positioning of the nitro group (


) relative to the propargyl alcohol tail (

) fundamentally alters the molecular geometry.
FeatureTarget: 3-(2-Nitrophenyl)prop-2-yn-1-ol Alternative: 3-(4-Nitrophenyl)prop-2-yn-1-ol Structural Implication
Steric Environment High steric hindrance. The

group at the ortho position clashes with the alkyne arm.
Low steric hindrance. The

group is distal to the alkyne arm.
Ortho isomers often exhibit twisted geometries (non-planar) to relieve strain.
H-Bonding Potential High probability of Intramolecular H-bonding between

and

oxygen.
Dominated by Intermolecular H-bonding (Head-to-Tail stacking).Intramolecular bonding reduces solubility in polar solvents but increases lattice stability.
Crystal Packing Likely forms discrete molecular units or helical chains driven by steric twist.Likely forms planar sheets or infinite chains via

networks.
Para isomers typically have higher melting points due to efficient planar stacking.
Reactivity Prone to cyclization (e.g., to isatogens) under thermal stress due to proximity of reactive groups.Stable; requires external reagents to cyclize.XRD is required to verify if the crystal lattice pre-organizes the molecule for cyclization.
Part 2: Methodological Comparison – SC-XRD vs. NMR

For drug development professionals characterizing these intermediates, choosing the right analytical tool is critical.

Decision Matrix: When to Use Which?

DecisionMatrix Start Analytical Goal Purity Purity & Identity Start->Purity Packing Lattice/Packing Forces Start->Packing H_Bond H-Bond Network Start->H_Bond NMR Method: NMR (1H/13C) Purity->NMR Fast, Solution State XRD Method: SC-XRD Packing->XRD Definitive, Solid State H_Bond->NMR Inferred (Shift dependent) H_Bond->XRD Direct Observation (Bond Lengths)

Figure 1: Decision matrix for selecting analytical methods based on structural requirements.

Technical Deep Dive
  • NMR Limitations in Alkyne Analysis:

    • In

      
       NMR, the alkyne proton is absent (substituted), and the methylene protons (
      
      
      
      ) appear as a singlet or doublet.
    • The Blind Spot: NMR cannot definitively distinguish between intermolecular O-H···

      
       interactions (common in alkynes) and solvent effects.[1] It provides a time-averaged solution structure, which often masks the rigid conformation required for solid-state cyclization.
      
  • SC-XRD Advantages:

    • Absolute Configuration: Determines the exact torsion angle between the phenyl ring and the nitro group (critical for ortho analogs).

    • Interaction Mapping: Directly visualizes the "propargyl alcohol dimer" motif, where three contact points (O-H···O, O-H···

      
      , C-H···
      
      
      
      ) can stabilize the lattice [1].
Part 3: Experimental Protocol
A. Synthesis (Sonogashira Coupling)

To generate high-quality crystals, the material must be synthesized with high purity.

  • Reagents: 2-Iodonitrobenzene (1.0 equiv), Propargyl alcohol (1.2 equiv),

    
     (2-5 mol%), CuI (1-2 mol%), 
    
    
    
    (Base/Solvent).
  • Procedure:

    • Dissolve aryl halide in degassed

      
       or 
      
      
      
      .
    • Add catalysts under inert atmosphere (

      
      /Ar).
      
    • Add propargyl alcohol dropwise.

    • Stir at Room Temperature (RT) for 4-6 hours. Note: Ortho-substitution may require mild heating (40°C) due to steric hindrance, unlike the Para-analog which reacts readily at RT [2].

    • Purify via silica column chromatography (Hexane/EtOAc).

B. Crystallization Strategy

Alkynes with polar alcohol groups are prone to forming oils. Controlled crystallization is essential.

  • Method: Slow Evaporation.

  • Solvent System:

    
    :Hexane (1:1) or Ethanol.[2]
    
  • Protocol:

    • Dissolve 20 mg of purified compound in minimal

      
      .
      
    • Layer Hexane on top carefully (do not mix).

    • Cover with parafilm, poke 2-3 small holes.

    • Allow to stand at 4°C for 48-72 hours.

    • Target: Colorless/Pale yellow blocks or prisms. Needles usually indicate rapid precipitation (poor data quality).

C. SC-XRD Data Collection & Refinement

XRD_Workflow Crystal 1. Crystal Selection (0.2 - 0.5mm block) Mount 2. Mounting (MiTeGen loop + Cryo-oil) Crystal->Mount Collect 3. Data Collection (Mo-Kα or Cu-Kα, 100K) Mount->Collect Solve 4. Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine 5. Refinement (SHELXL - Least Squares) Solve->Refine Refine->Solve R1 > 10%? Re-solve Validation 6. CheckCIF/Platon (Verify H-bonds) Refine->Validation

Figure 2: Workflow for Single Crystal X-Ray Diffraction analysis.

  • Temperature: Data must be collected at 100 K . Nitro groups often exhibit high thermal motion (disorder) at room temperature, which smears electron density maps.

  • Refinement Tip: The hydroxyl proton (

    
    ) should be located in the difference Fourier map and refined freely if data quality permits, or constrained (AFIX 147) to accurately model the H-bond network.
    
Part 4: Data Interpretation Guide

When analyzing the CIF (Crystallographic Information File) for 3-(2-Nitrophenyl)prop-2-yn-1-ol, focus on these specific parameters to validate the structure against its analogs.

1. Torsion Angles (Planarity)
  • Parameter:

    
    
    
  • Expectation:

    • Para-Analog: ~0° (Coplanar). The nitro group conjugates with the ring.[3]

    • Ortho-Target: 20°–45° (Twisted). The nitro group twists to avoid the alkyne, breaking conjugation and altering electronic properties [3].

2. Hydrogen Bond Metrics

Look for the "Propargyl Interaction Triangle" [1]:

  • Strong Donor:

    
     (Intramolecular) vs 
    
    
    
    (Intermolecular).
    • Distance: < 2.2 Å indicates strong bonding.

  • Weak Donor:

    
    .
    
    • Significance: These weak interactions often stitch the 2D sheets into a 3D lattice in nitro-alkynes.

References
  • Mani, D., & Arunan, E. (2014).[4] Rotational spectra of propargyl alcohol dimer: A dimer bound with three different types of hydrogen bonds. Journal of Chemical Physics. Link

  • Kovács, S., et al. (2025).[5] Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate.[6][7] Link

  • Jasiński, R., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. Link

  • Vinaya, K., et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one.[2] IUCrData. Link

  • PubChem. (2025).[8] 3-(4-Nitrophenyl)prop-2-yn-1-ol Compound Summary. National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Nitrophenyl-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of the Nitrophenyl Group Nitrophenyl-containing compounds represent a vast and functionally diverse class of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Nitrophenyl Group

Nitrophenyl-containing compounds represent a vast and functionally diverse class of molecules. They are integral scaffolds in pharmaceuticals, agrochemicals, and industrial chemicals. The nitro group, a potent electron-withdrawing moiety, is often fundamental to their desired biological or chemical activity. However, this same chemical feature is a well-known structural alert for toxicity. The bioactivation of the nitroaromatic ring can lead to a cascade of cytotoxic events, making a thorough assessment of cellular toxicity a non-negotiable step in the research and development pipeline.

This guide provides a comparative analysis of the key methodologies used to evaluate the cytotoxicity of these compounds. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to select the most appropriate assay, troubleshoot challenges, and interpret your data with confidence. Our focus is on building a self-validating experimental system, grounded in established scientific principles and standards.

The 'Why': Core Mechanisms of Nitrophenyl-Induced Cytotoxicity

Understanding the potential mechanisms of toxicity is critical for selecting the right assessment tools. For nitrophenyl compounds, cytotoxicity is rarely a simple, passive event. It is often an active process of metabolic conversion into more reactive, harmful species.

  • Reductive Activation: The primary route of toxicity involves the enzymatic reduction of the nitro group (NO₂) to nitroso (NO) and hydroxylamine (NHOH) intermediates.[1][2] This reaction is often catalyzed by a family of enzymes known as nitroreductases, which are present in both bacterial and mammalian cells.[1][3] These electrophilic metabolites are highly reactive and can covalently bind to cellular macromolecules, including DNA and proteins, disrupting their function and leading to cell death.[2]

  • Oxidative Stress: This reductive process can consume cellular reducing equivalents (like NADPH) and, under certain conditions, lead to the futile cycling of the nitro group, generating superoxide radicals and other reactive oxygen species (ROS).[4][5] An imbalance between the production of ROS and the cell's antioxidant capacity results in oxidative stress, which can damage lipids, proteins, and DNA.[6] Studies have shown that nitrophenols can induce oxidative stress in human lung cells, linking it to their cytotoxic effects.[7]

  • Induction of Apoptosis: The culmination of macromolecular damage and oxidative stress often triggers programmed cell death, or apoptosis.[8] This is a controlled, energy-dependent process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, caspase activation, and DNA fragmentation.[9][10] For example, 4-nitrophenol has been shown to induce apoptosis in human prostate epithelial progenitor cells, a process linked to oxidative stress.[4]

Visualizing the Bioactivation Pathway

The following diagram illustrates the critical reductive pathway that transforms a relatively stable nitrophenyl compound into highly reactive cytotoxic agents within the cell.

Nitrophenyl Bioactivation cluster_cell Cellular Environment NP Ar-NO₂ (Nitrophenyl Compound) Nitroso Ar-NO (Nitroso Intermediate) NP->Nitroso 2e⁻ reduction NR Nitroreductase (e.g., NQO1) NADP NAD(P)⁺ NR->NADP NR->Nitroso NADPH NAD(P)H NADPH->NR e⁻ donor Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine 2e⁻ reduction Damage Macromolecular Damage & Adduct Formation Hydroxylamine->Damage Macromolecules Cellular Macromolecules (DNA, Proteins) Damage->Macromolecules Binds to Cytotoxicity Cytotoxicity Damage->Cytotoxicity

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Data Presentation: From Absorbance to Actionable Insights

The ultimate output of these assays is quantitative data that allows for direct comparison between compounds. The half-maximal inhibitory concentration (IC₅₀) is the most common metric, representing the concentration of a compound that reduces cell viability by 50%.

Example Cytotoxicity Data for Nitrophenyl-Containing Compounds

The following table summarizes representative IC₅₀ values from published studies, demonstrating how data can be structured for comparative analysis.

Compound ClassSpecific CompoundCell LineAssayIC₅₀ (µM)Reference
Tetrahydroisoquinolines Compound 5hPACA2 (Pancreatic)MTT25.9[11]
Compound 3PACA2 (Pancreatic)MTT53.5[11]
Compound 6bA549 (Lung)MTT34.9[11]
Hydroxynaphthanilides Compound 2THP-1 (Leukemia)WST-13.06[12]
Compound 2MCF-7 (Breast)WST-14.61[12]
Compound 6THP-1 (Leukemia)WST-15.80[12]
Compound 6MCF-7 (Breast)WST-15.23[12]
Nitrophenols 4-NitrophenolBEAS-2B (Lung)WST-1 (48h)40[7]
3-NitrophenolBEAS-2B (Lung)WST-1 (48h)39[7]
2-NitrophenolBEAS-2B (Lung)WST-1 (48h)>104[7]

This table is a compilation of data from multiple sources for illustrative purposes. For detailed experimental conditions, please consult the original publications.

Conclusion

Assessing the cytotoxicity of nitrophenyl-containing compounds is a multifaceted process that requires a deep understanding of their potential mechanisms of action. A tiered approach, beginning with a broad metabolic viability assay like the MTT and progressing to more specific mechanistic assays for necrosis (LDH) or apoptosis (Caspase, Annexin V), provides the most comprehensive and reliable data. By grounding experimental design in causality, employing rigorous controls, and adhering to standardized protocols, researchers can generate trustworthy and reproducible results. This robust evaluation is essential for advancing drug discovery and ensuring the safety of novel chemical entities.

References

Sources

Comparative

Comparative Guide: Catalytic Architectures for the Synthesis of Arylpropynols

Executive Summary: The Strategic Value of Arylpropynols Arylpropynols are privileged scaffolds in medicinal chemistry, serving as the structural core for antiretrovirals (e.g., Efavirenz), antitumor agents, and complex n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Arylpropynols

Arylpropynols are privileged scaffolds in medicinal chemistry, serving as the structural core for antiretrovirals (e.g., Efavirenz), antitumor agents, and complex natural products. Their synthesis presents a dichotomy in catalytic strategy:

  • 1-Arylprop-2-yn-1-ols: Chiral secondary alcohols generated via the asymmetric addition of terminal alkynes to aldehydes. The challenge here is stereocontrol.

  • 3-Arylprop-2-yn-1-ols: Primary or secondary alcohols generated via cross-coupling (Sonogashira) of aryl halides with propargylic alcohols. The challenge here is catalyst turnover and functional group tolerance.

This guide objectively compares the three dominant catalytic architectures—Zinc-Amino Alcohol systems , Indium-BINOL complexes , and Palladium-Phosphine (Sonogashira) systems —to assist in selecting the optimal route for your target molecule.

Mechanistic Divergence & Pathway Analysis

The choice of catalyst dictates the bond-formation logic. Understanding the mechanistic distinctness is crucial for troubleshooting and optimization.

Pathway A: Nucleophilic Alkynylation (Zn/In)

Used for creating chiral stereocenters (1-arylpropynols). The catalyst activates the terminal alkyne (lowering pKa) and coordinates the aldehyde, creating a chiral pocket for facial selectivity.

Pathway B: Cross-Coupling (Pd)

Used for installing the aryl group onto a pre-existing propargyl alcohol framework (3-arylpropynols). The mechanism relies on the oxidative addition/reductive elimination cycle.

MechanisticPathways cluster_0 Pathway A: Asymmetric Addition (1-Aryl) cluster_1 Pathway B: Sonogashira Coupling (3-Aryl) Start Target Scaffold Zn_Cat Zn(OTf)2 / Ligand Start->Zn_Cat Aldehyde + Alkyne Pd_Cat Pd(0) / Cu(I) Start->Pd_Cat Aryl Halide + Propargyl Alcohol TS_Zn Bimetallic Transition State Zn_Cat->TS_Zn In situ Alkynylation Prod_A Chiral 1-Arylpropynol TS_Zn->Prod_A Facial Selectivity Cycle_Pd Oxidative Addition -> Transmetallation Pd_Cat->Cycle_Pd Cat. Cycle Prod_B Internal 3-Arylpropynol Cycle_Pd->Prod_B C-C Bond Formation

Figure 1: Divergent mechanistic strategies for arylpropynol synthesis.

Comparative Analysis of Catalytic Systems

System 1: Zinc(II)/N-Methylephedrine (Carreira System)

Best for: High enantioselectivity (up to 99% ee) in the synthesis of 1-arylpropynols under mild conditions.

  • Mechanism: The system generates a zinc acetylide in situ. The N-methylephedrine (NME) ligand forms a chiral complex that accelerates the addition of the zinc acetylide to the aldehyde while controlling the stereochemistry.

  • Pros:

    • Commercial Availability: Both Zn(OTf)₂ and NME are inexpensive commodity chemicals.[1]

    • Robustness: Tolerates air and moisture better than organolithium or magnesium reagents.

    • Scalability: Demonstrated on multi-kilogram scales (e.g., Efavirenz synthesis).

  • Cons:

    • Requires amine base (Et₃N), which can be problematic for base-sensitive substrates.

    • Reaction times can be long (12–24 h) at room temperature for electron-rich aldehydes.

System 2: Indium(III)/BINOL (Shibasaki System)

Best for: "Hard" aldehydes and substrates requiring dual activation.

  • Mechanism: Acts as a bifunctional catalyst.[1] The In(III) acts as a Lewis acid activating the aldehyde, while the BINOL moiety coordinates the metal and directs the nucleophilic attack.

  • Pros:

    • High Activity: Often achieves higher turnover frequencies (TOF) than Zn systems for sterically hindered aldehydes.

    • Atom Economy: Can run with lower catalyst loadings (1–5 mol%) compared to some Zn protocols (often 20 mol% or stoichiometric).

  • Cons:

    • Indium salts are significantly more expensive than Zinc.

    • BINOL ligands are prone to racemization under harsh conditions if not substituted at the 3,3' positions.

System 3: Palladium/Copper (Sonogashira)

Best for: Constructing the aryl-alkyne bond (3-arylpropynols) from aryl halides.

  • Mechanism: Pd(0) oxidative addition to Ar-X, followed by transmetallation with a copper-acetylide (formed from propargyl alcohol).

  • Pros:

    • Versatility: Works with chlorides, bromides, iodides, and triflates.

    • Functional Group Tolerance: Compatible with esters, nitriles, and nitro groups that might interfere with nucleophilic additions.

  • Cons:

    • Copper Contamination: Removal of trace Cu is critical for pharmaceutical intermediates (genotoxic impurity concerns).

    • Homocoupling: Oxidative dimerization of the alkyne (Glaser coupling) is a common side reaction.

Summary Data Table
FeatureZn(OTf)₂ / NME (Carreira)In(III) / BINOL (Shibasaki)Pd(PPh₃)₂Cl₂ / CuI (Sonogashira)
Primary Product Chiral 1-ArylpropynolChiral 1-ArylpropynolInternal 3-Arylpropynol
Enantioselectivity High (90–99% ee)High (85–98% ee)N/A (Achiral coupling)
Catalyst Loading 20–100 mol% (Additive)*1–10 mol%1–5 mol% Pd
Temperature 23 °C to 60 °C40 °C to 80 °C23 °C to 100 °C
Moisture Tolerance ModerateLowModerate (requires degassed solvents)
Key Limitation Base sensitivityCost of IndiumCu removal / Homocoupling

*Note: In the classic Carreira protocol, Zn(OTf)₂ is catalytic, but NME is often used in stoichiometric amounts or high substoichiometric loadings to ensure max ee, though catalytic variants exist.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-1-Phenylhept-2-yn-1-ol (Zn-Catalyzed)

Based on the methodology of Frantz, Fässler, and Carreira (J. Am. Chem. Soc. 2000).

Objective: Synthesis of a chiral 1-arylpropynol via asymmetric addition.

Reagents:

  • Zinc Triflate [Zn(OTf)₂] (1.1 equiv, dried in vacuo at 120°C)

  • (+)-N-Methylephedrine (1.2 equiv)

  • Triethylamine (1.2 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Solvent: Toluene (Reagent grade)

Workflow:

  • Catalyst Formation: In a flame-dried flask under N₂, suspend Zn(OTf)₂ in toluene. Add (+)-N-methylephedrine and Et₃N. Stir at 23°C for 2 hours. The mixture typically becomes homogeneous.[3]

  • Alkyne Addition: Add the terminal alkyne via syringe. Stir for 15 minutes to allow zinc-acetylide formation.

  • Aldehyde Addition: Add the aldehyde (neat or in minimal toluene).

  • Reaction: Stir at 23°C for 4–24 hours. Monitor by TLC or GC.

  • Quench: Quench with sat. aq. NH₄Cl. Extract with Et₂O.

  • Purification: Wash organic layer with brine, dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂).

Self-Validation Check:

  • Visual Cue: The initial suspension should turn clear upon ligand/base complexation. If it remains cloudy, the reagents may be wet.

  • Chiral HPLC: Verify ee% using a Chiralcel OD-H column (Hexane/iPrOH).

Protocol B: Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol (Sonogashira)

Standard Pd/Cu protocol.

Objective: Coupling of aryl iodide with propargyl alcohol.

Reagents:

  • 4-Iodoanisole (1.0 equiv)

  • Propargyl Alcohol (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Solvent/Base: Et₃N (or THF/Et₃N 1:1)

Workflow:

  • Degassing: Sparge the solvent (THF/Et₃N) with Argon for 30 minutes. Critical for preventing homocoupling.

  • Loading: Add Aryl Iodide, Pd catalyst, and CuI to the reaction vessel.

  • Addition: Add Propargyl Alcohol under Argon flow.

  • Reaction: Stir at room temperature (for iodides) or 50°C (for bromides) for 6–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash chromatography.

Workflow cluster_Zn Zn-Catalyzed Workflow (Protocol A) cluster_Pd Sonogashira Workflow (Protocol B) Step1 Dry Zn(OTf)2 + NME + Et3N (2h, 23°C) Step2 Add Alkyne (In situ metallation) Step1->Step2 Step3 Add Aldehyde (Stereoselective Addition) Step2->Step3 Step4 Quench (NH4Cl) & Purify Step3->Step4 PStep1 Degas Solvent (Ar) (Prevents Glaser coupling) PStep2 Add Ar-X + Pd/Cu + Alkyne PStep1->PStep2 PStep3 Stir RT-50°C (Monitor Conversion) PStep2->PStep3 PStep4 Celite Filtration & Column PStep3->PStep4

Figure 2: Step-by-step experimental workflows for Zn and Pd protocols.

Critical Analysis & Green Metrics

Atom Economy & Waste
  • Zn-System: Moderate. The use of stoichiometric amine bases and chiral ligands (if not recovered) generates organic waste. However, the reaction is an addition, meaning all carbon atoms from the starting materials end up in the product (100% Carbon Efficiency).

  • Sonogashira: Lower. It produces a stoichiometric salt byproduct (Et₃NH⁺ X⁻).

Scalability[4]
  • Zn-System: Highly scalable.[1] The reaction is not highly exothermic and avoids the use of pyrophoric organometallics (like BuLi).

  • Sonogashira: Scalable, but Cu removal is a regulatory hurdle. "Copper-free" variants using higher Pd loading or specific ligands (e.g., XPhos) are preferred in late-stage GMP manufacturing to avoid heavy metal scavenging steps.

Recommendation
  • Choose Zn (Carreira) if you need to set a stereocenter at the propargylic position (e.g., for total synthesis of macrolides or chiral drugs).

  • Choose Pd (Sonogashira) if you are building a library of achiral internal alkynes or if the propargylic alcohol moiety is already present in your building block.

References

  • Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Frantz, D. E., Fässler, R., & Carreira, E. M.[1][4] (2000).[4] Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

  • Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Takita, R., Yakura, K., Ohshima, T., & Shibasaki, M.[1][5] (2005).[6][7] Journal of the American Chemical Society, 127(40), 13760–13761.[5] [Link]

  • Development of a General Copper-Free Sonogashira Method for the Synthesis of Arylalkynes. Gelest Technical Review & Organic Chemistry Portal Summaries. [Link]

  • Catalytic Enantioselective Addition of Terminal Alkynes to Aldehydes. Anand, N. K., & Carreira, E. M.[1][4] (2001).[4][5] Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

Sources

Validation

Nitrophenyl Acetylenic Compounds: A Strategic Guide to Synthesis, NLO Materials, and Bio-Applications

Topic: Literature Review of the Applications of Nitrophenyl Acetylenic Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Nitrophenyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of the Applications of Nitrophenyl Acetylenic Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Nitrophenyl acetylenic compounds—molecules featuring a nitro-substituted benzene ring linked to an alkyne moiety—occupy a critical niche in modern organic chemistry. They serve two distinct, high-value functions: (1) as "Push-Pull" chromophores in materials science, where the electron-withdrawing nitro group drives nonlinear optical (NLO) response; and (2) as latent reactive precursors in medicinal chemistry, specifically for the rapid assembly of indole and quinoline pharmacophores via reductive cyclization.

This guide objectively compares these applications against standard alternatives, providing experimental protocols and comparative performance data to support strategic decision-making in the lab.

Part 1: The Indole Gateway – Synthesis via Reductive Cyclization

The transformation of o-nitrophenylacetylenes into indoles is one of the most powerful applications of this scaffold. Unlike the classical Fischer Indole Synthesis, which requires harsh acidic conditions and pre-formed hydrazines, the reductive cyclization of nitrophenyl acetylenes proceeds under mild conditions with high functional group tolerance.

Comparative Analysis: Indole Synthesis Methodologies
FeatureReductive Cyclization (o-Nitrophenylacetylenes) Fischer Indole Synthesis Larock Heteroannulation
Precursor o-NitrophenylalkyneArylhydrazine + Ketone/Aldehydeo-Haloaniline + Internal Alkyne
Catalyst/Reagent Pd/Phenanthroline + CO Surrogate (or Fe/Acid)Lewis/Brønsted Acid (ZnCl₂, PPA)Pd(OAc)₂ + Base
Conditions Mild (80°C), Neutral/BasicHarsh (Refluxing Acid)Mild to Moderate (100°C)
Atom Economy High (CO₂ byproduct if using formate)Moderate (NH₃ loss)High
FG Tolerance Excellent (tolerates aldehydes, nitriles)Poor (acid-sensitive groups fail)Good
Regioselectivity Controlled by alkyne substitutionSteric/Electronic dependent (often mixtures)Steric dependent
Primary Protocol: Pd-Catalyzed Reductive Cyclization using Phenyl Formate

Source: Ragaini et al. (2022)

This protocol is superior to high-pressure CO gas methods, utilizing phenyl formate as a safe, solid CO surrogate.

Reagents:

  • Substrate: 1-nitro-2-(phenylethynyl)benzene (1.0 equiv)

  • Catalyst: PdCl₂(MeCN)₂ (1 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Reductant/CO Source: Phenyl Formate (HCOOPh) (2.0 equiv)

  • Base: Triethylamine (Et₃N) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: In a pressure tube or Schlenk flask, dissolve the o-nitrophenylalkyne (0.5 mmol) in anhydrous MeCN (5 mL).

  • Catalyst Addition: Add PdCl₂(MeCN)₂ (1 mol%) and 1,10-Phenanthroline (20 mol%). Stir for 5 mins until the complex forms (solution often turns yellow/orange).

  • Activation: Add Et₃N (1.0 equiv) followed by Phenyl Formate (2.0 equiv).

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Note: The phenyl formate decomposes in situ to release CO, which reduces the nitro group to a nitroso intermediate.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc) to isolate the 2-substituted indole.

Mechanistic Visualization

The following diagram illustrates the cascade from nitro reduction to cyclization.

IndoleSynthesis Start o-Nitrophenyl Acetylene Red Pd(0)/CO Reduction Start->Red Nitroso Nitroso Intermediate Red->Nitroso - CO2 Cyclization N-Attack on Alkyne Nitroso->Cyclization N_Hydroxy N-Hydroxy Indole Cyclization->N_Hydroxy Reduction2 Deoxygenation N_Hydroxy->Reduction2 Product 2-Substituted Indole Reduction2->Product

Caption: Pd-catalyzed reductive cyclization pathway transforming o-nitrophenyl acetylene into indole via a nitroso intermediate.

Part 2: Materials Science – Nonlinear Optical (NLO) Properties

Nitrophenyl acetylenes are quintessential "Push-Pull" systems. The nitro group (


) acts as a strong electron acceptor, while the alkyne functions as a rigid 

-bridge, facilitating Intramolecular Charge Transfer (ICT).
Performance Comparison: Nitro vs. Cyano Acceptors

In NLO material design, the choice of acceptor is critical. Experimental data consistently demonstrates that nitro-based acetylenes outperform their cyano counterparts in static hyperpolarizability (


), a key metric for NLO efficiency.
ParameterNitrophenyl Acetylene (

)
Cyanophenyl Acetylene (

)
Performance Delta
Static

(Gas Phase)

a.u.[2]

a.u.[2]
~1.6x - 2.0x Higher
Dipole Moment (

)
High (~4-6 D)Moderate (~3-4 D)Stronger alignment in fields
Solvatochromic Shift Large (Red shift in polar solvents)ModerateIndicates stronger ICT
Transparency Cutoff ~400-450 nm (Yellow/Orange)~300-350 nm (Colorless)Nitro absorbs more visible light

Key Insight: While cyano derivatives offer better transparency (less yellowing), nitrophenyl compounds are superior for applications requiring maximal NLO response, such as electro-optic modulators, due to the stronger electron-withdrawing nature of the nitro group enhancing the ICT state.

Design Logic: The D-

-A System

To maximize


, researchers should pair the nitrophenyl acceptor with strong donors (e.g., dialkylamines) on the opposite end of the alkyne.

NLO_PushPull Donor Donor (D) (e.g., -NMe2, -OMe) Bridge Pi-Bridge (Acetylene -C≡C-) Donor->Bridge Push Acceptor Acceptor (A) (Nitrophenyl -NO2) Bridge->Acceptor Pull Effect Result: High Hyperpolarizability (β) Acceptor->Effect ICT

Caption: The D-Pi-A architecture of nitrophenyl acetylenes driving Intramolecular Charge Transfer (ICT).

Part 3: Biological Applications – The Sonogashira Scaffold

Beyond materials, nitrophenyl acetylenes are vital intermediates in the synthesis of bioactive molecules.[3] The Sonogashira coupling of iodonitrobenzenes with terminal alkynes provides rapid access to libraries of potential kinase inhibitors and antimicrobial agents.

Case Study: 3-((3-Nitrophenyl)ethynyl)pyridine

This specific scaffold represents a hybrid of a pyridine (privileged pharmacophore) and a nitrophenyl group.

  • Synthesis: Sonogashira coupling of 1-iodo-3-nitrobenzene + 3-ethynylpyridine.

  • Bioactivity: The alkyne linker holds the two aromatic rings in a rigid linear geometry, distinct from flexible amide or ether linkers.

  • Application: These derivatives often serve as precursors.[3] The nitro group can be selectively reduced to an amine to form carboxamide kinase inhibitors (e.g., related to the Erlotinib class), or left intact to exploit the nitro group's specific redox activity against anaerobic bacteria (similar to metronidazole).

Experimental Workflow: Sonogashira Coupling

Standard Protocol for Nitrophenyl Alkynes:

  • Mix: Aryl Iodide (1.0 eq), Alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).

  • Solvent/Base: THF/Et₃N (1:1).

  • Conditions: Room Temperature, Argon atmosphere, 4–12 h.

  • Note: Nitrophenyl halides are highly reactive (activated by EWG), often allowing lower catalyst loading than electron-rich aryl halides.

References
  • Ragaini, F., et al. (2022).[4] Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. Link

  • Mussini, P., et al. (2009). Hyperpolarizabilities of Push–Pull Chromophores: Nitro vs Cyano Derivatives. Journal of Physical Chemistry C. Link

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein-Institut. Link

  • MDPI. (2022).[5] Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. MDPI Molecules. Link

  • National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Link

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrophenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(2-Nitrophenyl)prop-2-yn-1-ol
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